molecular formula C13H12OS B1324111 3-(2,4-Dimethylbenzoyl)thiophene CAS No. 896618-59-0

3-(2,4-Dimethylbenzoyl)thiophene

Cat. No.: B1324111
CAS No.: 896618-59-0
M. Wt: 216.3 g/mol
InChI Key: AWNVGDUEVLOEOR-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylbenzoyl)thiophene (CAS Number: 896618-59-0) is a synthetic organic compound with the molecular formula C13H12OS and a molecular weight of 216.30 . It features a thiophene ring, a privileged pharmacophore in medicinal chemistry, linked to a 2,4-dimethylbenzoyl group . This structure makes it a valuable building block in organic synthesis and materials science research. The thiophene nucleus is a versatile scaffold with demonstrated importance in pharmaceutical development . Thiophene-containing molecules are frequently explored for their diverse biological activities, which can include anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . The structural motif of a benzoyl-substituted thiophene is of particular interest in the design and discovery of new pharmacological agents, as such compounds can serve as key intermediates or active principles in various therapeutic areas . Researchers value this compound for constructing combinatorial libraries and conducting structure-activity relationship (SAR) studies to develop novel analogues with greater efficacy . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNVGDUEVLOEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641838
Record name (2,4-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-59-0
Record name (2,4-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,4-Dimethylbenzoyl)thiophene is a ketone derivative of the heterocyclic aromatic compound, thiophene. This molecule belongs to the broader class of aryl thienyl ketones, which are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active scaffolds. The thiophene ring is a well-established pharmacophore, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential applications in drug discovery, with a focus on its role as a potential kinase and microtubule inhibitor.

Physicochemical and Spectroscopic Properties

The core structure consists of a thiophene ring acylated at the 3-position with a 2,4-dimethylbenzoyl group. This substitution pattern influences the electronic properties and reactivity of both the thiophene and the phenyl rings.

Physical and Chemical Identifiers

Quantitative experimental data for the target compound is not widely available in public literature. The data presented below includes identifiers and predicted properties based on its structure and data from analogous compounds.

PropertyValueReference
IUPAC Name (2,4-dimethylphenyl)(thiophen-3-yl)methanone-
CAS Number 896618-59-0
Molecular Formula C₁₃H₁₂OS-
Molecular Weight 216.3 g/mol
Appearance Predicted: Off-white to yellow solid-
Melting Point Not experimentally determined. For comparison, 2-(4-methoxybenzoyl)thiophene melts at 68-78°C.[1]
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.[2][3]
Spectroscopic Data Summary

While experimental spectra for this compound are not readily published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

TechniquePredicted Spectral Features
¹H NMR Thiophene Protons: Three signals expected in the aromatic region (~7.0-8.0 ppm). The proton at position 2 would be the most deshielded. Phenyl Protons: Three aromatic protons expected, appearing as a singlet, a doublet, and a doublet of doublets. Methyl Protons: Two sharp singlets expected around 2.3-2.5 ppm, each integrating to 3H.
¹³C NMR Carbonyl Carbon: A signal expected in the range of 185-195 ppm. Aromatic Carbons: Multiple signals between ~125-145 ppm for the thiophene and phenyl ring carbons. Methyl Carbons: Two signals expected in the aliphatic region, typically around 20-22 ppm.
FT-IR C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the aryl ketone. Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹. C-S Stretch: Thiophene C-S stretching vibrations are often observed in the fingerprint region, around 600-800 cm⁻¹.[4][5][6]
Mass Spec. Molecular Ion (M⁺): Expected at m/z = 216. Key Fragments: Expect fragmentation patterns corresponding to the loss of the dimethylphenyl group (m/z = 105) to give a thienoyl cation (m/z = 111), and fragmentation of the 2,4-dimethylbenzoyl cation itself.[7]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[8][9] This electrophilic aromatic substitution reaction involves treating thiophene with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction: Thiophene + 2,4-Dimethylbenzoyl Chloride --(Lewis Acid)--> this compound + HCl

Detailed Methodology:

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). The entire apparatus must be dried to prevent deactivation of the catalyst.

  • Reagent Charging: The flask is charged with a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or tin tetrachloride, SnCl₄) (1.1 equivalents). The mixture is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: 2,4-dimethylbenzoyl chloride (1.0 equivalent) is dissolved in the same inert solvent and added dropwise to the cooled catalyst suspension via the dropping funnel over 30 minutes.

  • Thiophene Addition: Thiophene (1.0-1.2 equivalents), dissolved in the inert solvent, is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex.

  • Extraction: The organic layer is separated. The aqueous layer is extracted two more times with the solvent (e.g., dichloromethane). The organic layers are combined.

  • Washing: The combined organic phase is washed sequentially with 2M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Thiophene + 2,4-Dimethylbenzoyl Chloride + Lewis Acid (AlCl₃) + Inert Solvent (DCM) setup Dry 3-Neck Flask @ 0°C addition Slow, Dropwise Addition of Reactants setup->addition stir Stir at Room Temp (2-4 hours) addition->stir monitor Monitor via TLC stir->monitor quench Quench with Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product: This compound purify->product

Figure 1: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is governed by its three main components: the electron-rich thiophene ring, the electrophilic carbonyl group, and the substituted benzene ring. The thiophene ring can undergo further electrophilic substitution, although it is deactivated by the electron-withdrawing benzoyl group.

In the context of drug development, the benzoylthiophene scaffold is recognized as a "privileged structure." Derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[10][11]

Potential as a Kinase Inhibitor

Kinases are enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12] Several thiophene-based molecules have been identified as potent kinase inhibitors. For instance, benzothiophene derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response pathway.[10][13] The mechanism typically involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing phosphorylation of its downstream targets. This blockade disrupts the signaling cascade that promotes cell proliferation and survival.[14]

G cluster_info Structural Features & Activity mol This compound thiophene Thiophene Ring (Aromatic Scaffold) mol->thiophene provides benzoyl Benzoyl Moiety (H-Bond Acceptor) mol->benzoyl contains dimethyl Dimethylphenyl Group (Lipophilicity, Sterics) mol->dimethyl features activity Potential Kinase Inhibitor

Figure 2: Logical relationship of structural components to potential biological activity.
Potential as a Microtubule Inhibitor

Another significant mechanism of action for thiophene-containing anticancer agents is the disruption of microtubule dynamics.[15] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for cell division. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[15] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death). Benzoylthiophene derivatives have been specifically identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on tubulin.[15]

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes mol Benzoylthiophene Derivative kinase Kinase (e.g., MK2) mol->kinase Inhibits tubulin Tubulin Monomers mol->tubulin Inhibits Polymerization path_kinase Signaling Cascade (e.g., p38/MK2 Pathway) kinase->path_kinase activates prolif Cell Proliferation & Survival kinase->prolif Blocked path_mt Microtubule Polymerization tubulin->path_mt forms mitosis Mitosis tubulin->mitosis Blocked path_kinase->prolif path_mt->mitosis arrest G2/M Phase Arrest mitosis->arrest leads to apoptosis Apoptosis arrest->apoptosis triggers

Figure 3: Potential mechanisms of action for benzoylthiophene derivatives in cancer cells.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While specific experimental data on its physical properties remains limited, its synthesis is readily achievable through established methods like Friedel-Crafts acylation. Based on the well-documented biological activities of the broader benzoylthiophene class, this compound represents a promising scaffold for the development of novel therapeutics, particularly as inhibitors of key cellular processes like kinase signaling and microtubule dynamics. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Technical Guide: The Thiophene Core, Featuring 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] These five-membered aromatic rings containing a sulfur atom serve as a versatile scaffold in the design of novel therapeutic agents. This technical guide explores the chemical properties, synthesis, and biological significance of the thiophene core, with a specific focus on the representative molecule, 3-(2,4-Dimethylbenzoyl)thiophene (CAS Number: 896618-59-0). While specific experimental data on this particular compound is limited in publicly accessible literature, this document will provide a comprehensive overview of the broader class of thiophene derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Properties of this compound

Based on available supplier information and general chemical principles of thiophene derivatives, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 896618-59-0[5]
Molecular Formula C13H12OS[6]
Molecular Weight 216.3 g/mol [5][6]
IUPAC Name (2,4-dimethylphenyl)(thiophen-3-yl)methanone[5]
MDL Number MFCD07699027[5]
Purity 97.0% (typical)[6]

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives can be achieved through various established methods. A common and versatile approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. While the specific synthesis protocol for this compound is not detailed in the available literature, a general workflow for the synthesis of related benzoylthiophenes can be conceptualized.

General Experimental Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation (e.g., with AlCl3 catalyst) Thiophene->FriedelCrafts AcylChloride 2,4-Dimethylbenzoyl chloride AcylChloride->FriedelCrafts Quenching Reaction Quenching (e.g., with ice water) FriedelCrafts->Quenching Extraction Solvent Extraction (e.g., with dichloromethane) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Biological Activities of Thiophene Derivatives

Thiophene-containing compounds have been extensively investigated and have shown a remarkable diversity of biological activities.[1][2][7][8] This suggests that this compound could be a candidate for screening in various therapeutic areas.

Antiproliferative and Anticancer Activity

Numerous thiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth.[9] The most promising compounds in these studies exhibited submicromolar IC50 values.[9] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

CompoundCell LineIC50 (µM)
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e)HeLa0.7
A5491.4
HL-600.5
Jurkat0.3
K5620.2

Data extracted from a study on related benzo[b]thiophene derivatives.[9]

Anti-inflammatory Activity

Thiophene derivatives have also been explored for their anti-inflammatory properties.[2][11] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.

Antimicrobial Activity

The thiophene nucleus is a core structure in various compounds exhibiting antibacterial and antifungal activities.[1]

Acetylcholinesterase Inhibition

Certain thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[12] In one study, a synthesized thiophene derivative showed greater inhibition of acetylcholinesterase than the reference drug, donepezil.[12]

Experimental Protocols

General Procedure for Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene Derivatives

This is a representative protocol for a related class of compounds and has not been specifically applied to this compound.

A mixture of the appropriate starting materials is heated under reflux in a suitable solvent. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.[9]

In Vitro Antiproliferative Assay

The antiproliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The IC50 value, the concentration required to inhibit cell growth by 50%, is then determined from the dose-response curves.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity can be determined using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well microplate. The enzyme hydrolyzes the substrate acetylthiocholine, and the product reacts with Ellman's reagent to produce a colored compound, which is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank.[12]

Potential Signaling Pathway Involvement

Based on studies of related anticancer thiophene derivatives, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Thiophene_Derivative Thiophene Derivative (e.g., Benzo[b]thiophene analog) Tubulin Tubulin Thiophene_Derivative->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Proposed mechanism of action for antiproliferative thiophene derivatives.

Conclusion

The thiophene scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of biological activities. While specific research on this compound is not widely published, the extensive literature on related thiophene derivatives provides a strong foundation for its potential as a lead compound in drug discovery. The synthetic accessibility and the diverse biological profiles of thiophenes make them an attractive area for further investigation by researchers and scientists in the pharmaceutical industry. This guide serves as a foundational resource to stimulate and support such exploratory efforts.

References

An In-depth Technical Guide to the Synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl thienyl ketones are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is a well-recognized bioisostere of the phenyl ring and is present in numerous approved drugs. Its incorporation into molecular scaffolds can modulate pharmacokinetic and pharmacodynamic properties. The 2,4-dimethylphenyl group, on the other hand, can provide steric bulk and lipophilicity, potentially influencing receptor binding and metabolic stability. The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone, therefore, represents a logical step in the exploration of novel chemical entities with potential therapeutic or material applications.

The most direct and common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic ring in the presence of a Lewis acid catalyst.[1][2] This guide will focus on the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone via the aluminum chloride-catalyzed Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride.

Synthetic Pathway

The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone can be achieved through a two-step process. The first step involves the preparation of the acylating agent, 2,4-dimethylbenzoyl chloride, from 2,4-dimethylbenzoic acid. The second step is the Friedel-Crafts acylation of thiophene with the prepared 2,4-dimethylbenzoyl chloride.

Preparation of 2,4-Dimethylbenzoyl Chloride

2,4-Dimethylbenzoyl chloride can be synthesized from 2,4-dimethylbenzoic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

G cluster_0 Step 1: Acyl Chloride Formation 2,4-Dimethylbenzoic_Acid 2,4-Dimethylbenzoic Acid 2,4-Dimethylbenzoyl_Chloride (2,4-dimethylphenyl)carbonyl chloride 2,4-Dimethylbenzoic_Acid->2,4-Dimethylbenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2,4-Dimethylbenzoyl_Chloride Reagent Byproducts SO₂ + HCl 2,4-Dimethylbenzoyl_Chloride->Byproducts Forms

Caption: Synthesis of 2,4-Dimethylbenzoyl Chloride.

Friedel-Crafts Acylation of Thiophene

The core of the synthesis is the Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).[1][2] The reaction is an electrophilic aromatic substitution where the acylium ion, generated from the reaction of 2,4-dimethylbenzoyl chloride with AlCl₃, attacks the electron-rich thiophene ring. Due to the directing effects of the sulfur atom in the thiophene ring, acylation can occur at either the 2- or 3-position. While the 2-position is generally more reactive, the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent.[3] For the purpose of this guide, we will focus on the synthesis of the 3-substituted isomer.

G cluster_1 Step 2: Friedel-Crafts Acylation Thiophene Thiophene Target_Molecule (2,4-dimethylphenyl)(thiophen-3-yl)methanone Thiophene->Target_Molecule Reacts with 2,4-Dimethylbenzoyl_Chloride (2,4-dimethylphenyl)carbonyl chloride 2,4-Dimethylbenzoyl_Chloride->Target_Molecule Acylating Agent AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Target_Molecule Catalyzes Workup Aqueous Workup Target_Molecule->Workup Undergoes Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Pure (2,4-dimethylphenyl)(thiophen-3-yl)methanone Purification->Final_Product

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocols

Disclaimer: The following protocols are representative and have been constructed based on general procedures for Friedel-Crafts acylations.[4][5] Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2,4-Dimethylbenzoic acidC₉H₁₀O₂150.17≥98%Commercial Supplier
Thionyl chlorideSOCl₂118.97≥99%Commercial Supplier
ThiopheneC₄H₄S84.14≥99%Commercial Supplier
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%Commercial Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercial Supplier
Hydrochloric Acid (HCl)HCl36.4637% in H₂OCommercial Supplier
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated SolutionLaboratory Preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularCommercial Supplier
Silica GelSiO₂60.08230-400 meshCommercial Supplier
HexaneC₆H₁₄86.18ACS GradeCommercial Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercial Supplier
Synthesis of 2,4-Dimethylbenzoyl Chloride
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol).

  • Under a fume hood, cautiously add thionyl chloride (14.3 g, 0.12 mol, 8.7 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,4-dimethylbenzoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification. A representative yield is typically high, around 90-95%.

Synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone
  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).[5]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dimethylbenzoyl chloride (16.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, add a solution of thiophene (8.4 g, 0.1 mol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2,4-dimethylphenyl)(thiophen-3-yl)methanone. A representative yield for this type of reaction can range from 60% to 80%.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis.

ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Reactants
2,4-Dimethylbenzoic Acid15.0 g (0.1 mol)-
Thionyl Chloride14.3 g (0.12 mol)-
2,4-Dimethylbenzoyl Chloride-16.9 g (0.1 mol)
Thiophene-8.4 g (0.1 mol)
Anhydrous Aluminum Chloride-14.7 g (0.11 mol)
Solvent NoneAnhydrous Dichloromethane
Reaction Time 2 hours5-7 hours
Reaction Temperature 80 °C (Reflux)0 °C to Room Temperature
Product 2,4-Dimethylbenzoyl Chloride(2,4-dimethylphenyl)(thiophen-3-yl)methanone
Representative Yield ~92%~70%
Appearance Colorless to pale yellow liquidOff-white to pale yellow solid

Predicted Analytical Data

As no specific literature data for (2,4-dimethylphenyl)(thiophen-3-yl)methanone is available, the following data is predicted based on the analysis of structurally similar aryl thienyl ketones.[6][7][8]

Analytical TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80-7.60 (m, 2H, Thiophene-H), 7.40-7.10 (m, 4H, Thiophene-H and Phenyl-H), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195-190 (C=O), 145-135 (Aromatic C), 135-125 (Aromatic CH), 22-20 (CH₃)
IR (KBr, cm⁻¹) 3100-3000 (Ar-H stretch), 1650-1630 (C=O stretch, ketone), 1600-1580, 1500-1400 (C=C stretch, aromatic)
Mass Spectrometry (EI) m/z (%): 216 (M⁺), 133 (C₉H₉O⁺), 119 (C₈H₇O⁺), 83 (C₄H₃S⁺)

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 2,4-Dimethylbenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[9] Handle with extreme care and avoid inhalation of vapors.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle only in a dry, inert atmosphere.

  • Thiophene: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.[10][11] Keep away from heat, sparks, and open flames.

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[1][5][12] It is extremely hygroscopic and should be handled in a dry environment.[13]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Handle with care.

Logical Relationships and Workflows

The overall workflow from starting materials to the final purified product involves a series of sequential steps, each with its specific reagents and conditions. The logical flow is depicted in the following diagram.

G Start Start Step1 Acyl Chloride Synthesis Start->Step1 2,4-Dimethylbenzoic Acid, SOCl₂ Step2 Friedel-Crafts Acylation Step1->Step2 2,4-Dimethylbenzoyl Chloride Workup Aqueous Workup & Extraction Step2->Workup Thiophene, AlCl₃, DCM Purification Column Chromatography Workup->Purification Crude Product Characterization Spectroscopic Analysis Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Overall Synthesis and Analysis Workflow.

Conclusion

This technical guide provides a detailed, albeit representative, pathway for the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone. By leveraging the well-established Friedel-Crafts acylation, researchers can access this and similar aryl thienyl ketones for further investigation. The provided experimental protocol, quantitative data, and safety information serve as a valuable starting point for the synthesis and characterization of this compound. It is imperative for researchers to adhere to strict safety protocols and to optimize the reaction conditions to achieve the desired outcomes. The successful synthesis of this molecule will undoubtedly contribute to the ongoing exploration of novel compounds in drug discovery and materials science.

References

An In-depth Technical Guide to 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-(2,4-Dimethylbenzoyl)thiophene (CAS Number: 896618-59-0). While direct experimental spectra for this specific compound are not widely published, this guide furnishes predicted spectroscopic data based on analogous compounds and established principles of organic chemistry.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below. These values are predicted based on the analysis of structurally similar compounds, including various substituted benzoylthiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9m1HThiophene H5
~7.4-7.5m1HThiophene H2
~7.3-7.4m1HThiophene H4
~7.1-7.2d1HAromatic H6'
~7.0-7.1s1HAromatic H3'
~6.9-7.0d1HAromatic H5'
~2.4s3HMethyl (C4')
~2.2s3HMethyl (C2')

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~195C=O (Ketone)
~142Aromatic C1'
~140Aromatic C4'
~138Thiophene C3
~134Thiophene C5
~133Aromatic C2'
~130Thiophene C2
~129Aromatic C6'
~128Thiophene C4
~126Aromatic C5'
~125Aromatic C3'
~21Methyl (C4')
~20Methyl (C2')

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch
~1650StrongC=O Stretch (Aryl Ketone)
~1600, ~1470Medium-StrongAromatic C=C Stretch
~1400MediumThiophene Ring Stretch
~830StrongC-H Out-of-plane Bending

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
216[M]⁺ (Molecular Ion)
133[C₉H₉O]⁺ (2,4-Dimethylbenzoyl Cation)
111[C₅H₃OS]⁺ (Thienoyl Cation)
83[C₄H₃S]⁺ (Thienyl Cation)

Ionization method: Electron Ionization (EI).

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of a thiophene derivative with an acylating agent, in this case, 2,4-dimethylbenzoyl chloride, in the presence of a Lewis acid catalyst. A common procedure is outlined below.

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2,4-Dimethylbenzoyl chloride

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 3-Thienylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromothiophene in anhydrous diethyl ether or THF dropwise to the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 3-bromothiophene solution.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Friedel-Crafts Acylation:

    • In a separate flame-dried flask, dissolve 2,4-dimethylbenzoyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.

    • To this mixture, add the freshly prepared 3-thienylmagnesium bromide solution dropwise via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

G cluster_synthesis Synthesis start Start Materials: 3-Bromothiophene, Mg, 2,4-Dimethylbenzoyl chloride grignard Grignard Reaction: Formation of 3-Thienylmagnesium Bromide start->grignard acylation Friedel-Crafts Acylation: Reaction with 2,4-Dimethylbenzoyl chloride (Lewis Acid Catalyst) grignard->acylation workup Reaction Work-up: Quenching, Extraction, and Washing acylation->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Molecular Structure of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-(2,4-Dimethylbenzoyl)thiophene. Due to the absence of publicly available experimental data for this specific compound, this guide combines a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts acylation with predicted and theoretical spectroscopic and structural data. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related thiophene derivatives. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, makes them attractive scaffolds for the development of novel therapeutic agents and functional materials. The title compound, this compound, incorporates a thiophene ring acylated with a 2,4-dimethylbenzoyl group. This substitution pattern is of interest for exploring structure-activity relationships in various biological targets. This guide provides a detailed examination of its molecular structure, drawing upon established chemical principles and predictive methodologies.

Molecular Structure and Identification

The molecular structure of this compound consists of a thiophene ring substituted at the 3-position with a carbonyl group, which is in turn bonded to a 2,4-dimethylphenyl group.

Diagram of the Molecular Structure of this compound

molecular_structure cluster_thiophene Thiophene Ring cluster_benzoyl 2,4-Dimethylbenzoyl Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C11 C3->C11 S C4->S S->C1 C1_label C2_label C3_label C4_label S_label C5 C6 C5->C6 C5->C11 C7 C6->C7 C12 C6->C12 C8 C7->C8 C9 C8->C9 C13 C8->C13 C10 C9->C10 C10->C5 O C11->O = C5_label C6_label C7_label C8_label C9_label C10_label C11_label O_label C12_label C13_label

2D Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2,4-dimethylphenyl)(thiophen-3-yl)methanone
CAS Number 896618-59-0
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.3 g/mol
SMILES Cc1ccc(c(c1)C)C(=O)c2ccsc2
InChI 1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3
InChIKey AWNVGDUEVLOEOR-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by the acylation of thiophene with 2,4-dimethylbenzoyl chloride using a Lewis acid catalyst.

Reactants:

  • Thiophene

  • 2,4-Dimethylbenzoyl chloride

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl) (1 M aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere with nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Acyl Chloride: The mixture is cooled to 0 °C in an ice bath. A solution of 2,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Thiophene: Following the addition of the acyl chloride, a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, again maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M HCl. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram of the Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene Thiophene AddThiophene Add Thiophene dropwise Thiophene->AddThiophene AcylChloride 2,4-Dimethylbenzoyl Chloride AddAcyl Add Acyl Chloride dropwise AcylChloride->AddAcyl Catalyst AlCl3 (anhydrous) Mixing Mix AlCl3 and DCM at 0°C Catalyst->Mixing Solvent DCM (anhydrous) Solvent->Mixing Mixing->AddAcyl AddAcyl->AddThiophene Stir Stir at room temperature (12-24h) AddThiophene->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, H2O, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Purify->Product

Synthetic Workflow for this compound

Predicted and Theoretical Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted based on the molecular structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene H-27.8 - 8.0dd
Thiophene H-47.2 - 7.4dd
Thiophene H-57.5 - 7.7dd
Phenyl H-37.1 - 7.3d
Phenyl H-57.0 - 7.2d
Phenyl H-67.3 - 7.5s
Methyl (pos. 2)2.3 - 2.5s
Methyl (pos. 4)2.3 - 2.5s

Note: Predicted shifts are relative to TMS (δ 0.00). Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl C=O188 - 192
Thiophene C-2135 - 138
Thiophene C-3140 - 143
Thiophene C-4126 - 129
Thiophene C-5132 - 135
Phenyl C-1136 - 139
Phenyl C-2138 - 141
Phenyl C-3129 - 132
Phenyl C-4140 - 143
Phenyl C-5125 - 128
Phenyl C-6130 - 133
Methyl (pos. 2)20 - 22
Methyl (pos. 4)20 - 22

Note: Predicted shifts are relative to TMS (δ 0.00). Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)Stretch1650 - 1670Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Methyl)Stretch2850 - 2960Medium
C=C (Aromatic/Thiophene)Stretch1450 - 1600Medium-Weak
C-S (Thiophene)Stretch600 - 800Weak
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 216. Key fragmentation patterns would likely involve:

  • Loss of the 2,4-dimethylphenyl group: leading to a fragment at m/z = 111 (C₄H₃S-C=O)⁺.

  • Loss of the thiophenylcarbonyl group: resulting in a fragment at m/z = 105 (C₉H₁₁)⁺.

  • Formation of the 2,4-dimethylbenzoyl cation: a prominent peak at m/z = 133.

  • Formation of the 3-thienoyl cation: a peak at m/z = 111.

Crystallographic Data

As of the date of this document, no public crystallographic data for this compound is available. Therefore, precise bond lengths and angles have not been experimentally determined. The three-dimensional conformation would be influenced by the steric hindrance between the carbonyl group and the adjacent methyl group on the phenyl ring, likely resulting in a non-planar arrangement between the thiophene and phenyl rings.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure of this compound. A detailed, adaptable protocol for its synthesis has been outlined, and its key spectroscopic features have been predicted. While experimental validation is essential, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and explore the potential of this and structurally related compounds in various scientific disciplines.

Disclaimer

The experimental protocol and spectroscopic data presented in this document are based on established chemical principles and predictive models, as no direct experimental data for this compound has been found in the public domain. This information should be used as a guideline, and all laboratory work should be conducted with appropriate safety precautions by qualified personnel.

An In-depth Technical Guide on (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research, including detailed experimental data and specific biological activity, for 3-(2,4-Dimethylbenzoyl)thiophene is limited. This guide provides the established chemical identity of the compound and presents a generalized overview of its potential synthesis, properties, and biological relevance based on the well-documented chemistry of the broader class of benzoylthiophenes. The experimental protocols and signaling pathways described herein are illustrative examples and should be understood as hypothetical in the context of this specific molecule.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous pharmacologically active molecules. Benzoylthiophenes, which feature a carbonyl bridge linking a phenyl and a thiophene ring, have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, and as modulators of receptor activity.[2][3]

This technical guide focuses on the specific compound this compound, providing its fundamental properties and a speculative exploration of its chemical synthesis and potential biological functions based on related structures.

Compound Identification and Properties

The compound this compound is identified by the following nomenclature and chemical properties.

PropertyValue
Common Name This compound
IUPAC Name (2,4-dimethylphenyl)(thiophen-3-yl)methanone
CAS Number 896618-59-0
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.3 g/mol
Predicted Properties
LogP3.8 - 4.4
Topological Polar Surface Area45.3 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Note: Predicted properties are computationally derived and have not been experimentally verified.

Hypothetical Synthesis Protocol

The synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone can be conceptually approached via a Friedel-Crafts acylation reaction. This well-established method is widely used for the acylation of aromatic and heteroaromatic rings.[4][5]

Reaction: Thiophene + 2,4-Dimethylbenzoyl chloride → (2,4-dimethylphenyl)(thiophen-3-yl)methanone

Experimental Protocol:

  • Materials: Thiophene, 2,4-dimethylbenzoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄)), and an inert solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂)).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is suspended in the inert solvent and cooled to 0°C.

    • 2,4-Dimethylbenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled suspension while stirring.

    • Thiophene, also dissolved in the solvent, is then added slowly to the reaction mixture. The reaction is typically stirred at a low temperature for several hours.

    • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water.

    • The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield the final product.

Note: The acylation of thiophene can result in a mixture of 2- and 3-substituted isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[4]

Below is a conceptual workflow for the synthesis and purification of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Thiophene + 2,4-Dimethylbenzoyl Chloride reaction Friedel-Crafts Acylation (0°C to RT) reagents->reaction catalyst Lewis Acid (e.g., AlCl3) in Inert Solvent catalyst->reaction quench Quench with Ice/Water reaction->quench extraction Organic Extraction quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry evaporation Solvent Evaporation dry->evaporation purify Column Chromatography or Recrystallization evaporation->purify product Final Product: (2,4-dimethylphenyl)(thiophen-3-yl)methanone purify->product

Caption: A generalized workflow for the synthesis of (2,4-dimethylphenyl)(thiophen-3-yl)methanone.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for (2,4-dimethylphenyl)(thiophen-3-yl)methanone, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects.[1] These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] For instance, some 2-amino-3-benzoylthiophenes act as allosteric enhancers of the A₁-adenosine receptor, which is involved in modulating neurotransmission and has therapeutic potential in cardiovascular and neurological disorders.[2]

Many thiophene-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

The following diagram illustrates a simplified, hypothetical mechanism by which a thiophene derivative could inhibit the NF-κB signaling pathway. It must be stressed that this is a generalized representation and the interaction of (2,4-dimethylphenyl)(thiophen-3-yl)methanone with this pathway has not been experimentally demonstrated.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Pathway cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK Complex stimulus->ikk Activates compound (2,4-dimethylphenyl) (thiophen-3-yl)methanone (Hypothetical) compound->ikk Inhibits ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB ikb_nfkb->nfkb_nuc IκBα degradation, NF-κB translocates dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription dna->genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene derivative.

Conclusion

(2,4-dimethylphenyl)(thiophen-3-yl)methanone is a defined chemical entity with potential for further investigation. Based on the rich medicinal chemistry of benzoylthiophenes, this compound could be a candidate for screening in various biological assays, particularly those related to inflammation, infectious diseases, and oncology. Future research is required to elucidate its synthesis, physicochemical properties, and pharmacological profile. The methodologies and potential mechanisms of action described in this guide provide a foundational framework for such exploratory studies.

References

The Benzoylthiophene Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylthiophene moiety represents a significant "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of benzoylthiophenes, detailing their evolution from initial synthesis to their establishment as critical components in modern pharmaceuticals. We will explore the key therapeutic areas where benzoylthiophenes have made a substantial impact, including their roles as selective estrogen receptor modulators (SERMs), antifungal agents, tubulin polymerization inhibitors for cancer therapy, and allosteric modulators of G-protein coupled receptors. This guide will furnish detailed experimental protocols for the synthesis of key benzoylthiophene derivatives and for the biological assays used to evaluate their activity. Furthermore, quantitative data on the biological activity of various benzoylthiophene-based compounds are systematically presented in tabular format for comparative analysis. Finally, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of their mechanisms of action and the processes for their evaluation.

A Historical Perspective: The Emergence of Benzoylthiophenes in Medicinal Chemistry

The journey of benzoylthiophenes from chemical curiosities to blockbuster drugs is a testament to the power of scaffold-based drug discovery. While the thiophene ring itself was discovered in the late 19th century, the exploration of its benzoyl derivatives as pharmacologically active agents began in earnest in the mid-20th century. Early investigations were often serendipitous, with researchers exploring the biological activities of various heterocyclic ketones.

Another significant milestone was the discovery of 2-amino-3-benzoylthiophenes as allosteric modulators of the A1 adenosine receptor. In the 1990s, the compound PD 81,723 was identified as a potent allosteric enhancer of agonist binding to the A1 adenosine receptor.[4][5] This discovery opened up a new avenue for therapeutic intervention, as allosteric modulators offer the potential for more subtle and spatially-temporally controlled receptor modulation compared to traditional orthosteric ligands.[4] This has spurred the development of numerous analogs with improved potency and selectivity.[5][6]

The versatility of the benzoylthiophene scaffold was further demonstrated with the development of the antifungal agent Sertaconazole . Its synthesis and potent activity against a broad spectrum of fungi solidified the importance of this chemical motif in the anti-infective arena.

More recently, benzoylthiophene derivatives have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[7] Researchers have successfully designed and synthesized 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes that exhibit strong antiproliferative activity by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[7][8]

Synthetic Strategies: Accessing the Benzoylthiophene Core

The synthesis of benzoylthiophenes can be broadly categorized into methods for constructing the thiophene or benzothiophene ring system, followed by the introduction of the benzoyl group, or through convergent strategies where the benzoyl moiety is incorporated during the ring-forming process.

The Gewald Reaction: A Cornerstone for 2-Amino-3-benzoylthiophenes

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[9][10][11][12] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Experimental Protocol: Synthesis of 2-Amino-3-benzoylthiophenes via the Gewald Reaction

This protocol is a generalized procedure based on literature methods.[9]

Materials:

  • Benzoylacetonitrile

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental sulfur

  • A base (e.g., diethylamine, morpholine, or triethylamine)

  • A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a solution of benzoylacetonitrile (1 equivalent) and the ketone or aldehyde (1 equivalent) in the chosen solvent, add the base (0.5-1.5 equivalents).

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • The reaction mixture is then heated, typically at reflux, for a period ranging from 1 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the desired 2-amino-3-benzoylthiophene.

Logical Workflow for Gewald Reaction:

Gewald_Reaction Reactants Benzoylacetonitrile + Ketone/Aldehyde + Sulfur + Base Mixing Mix in Solvent Reactants->Mixing Heating Heat (Reflux) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Reaction Incomplete Workup Cool & Evaporate Solvent Monitoring->Workup Reaction Complete Purification Recrystallization or Chromatography Workup->Purification Product 2-Amino-3-benzoylthiophene Purification->Product

Caption: Workflow for the Gewald synthesis of 2-amino-3-benzoylthiophenes.

Synthesis of Benzo[b]thiophene Derivatives

The synthesis of the benzo[b]thiophene core, the backbone of drugs like Raloxifene, often involves the cyclization of substituted thiophenols.

Experimental Protocol: Synthesis of 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene

This protocol is adapted from the synthesis of potent tubulin polymerization inhibitors.[7][13]

Materials:

  • Substituted 2-mercaptoacetophenone

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • Anhydrous potassium carbonate

  • Dry acetone

Procedure:

  • To a solution of the substituted 2-mercaptoacetophenone (1 equivalent) in dry acetone, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

  • The reaction mixture is stirred and refluxed for several hours until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene.[13]

Therapeutic Applications and Biological Activities

Benzoylthiophenes have demonstrated a remarkable range of biological activities, leading to their development as therapeutics for various diseases.

Allosteric Modulators of the A1 Adenosine Receptor

2-Amino-3-benzoylthiophenes are well-established positive allosteric modulators (PAMs) of the A1 adenosine receptor.[4] They bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site and enhance the affinity and/or efficacy of the agonist.[4] This can lead to a more targeted therapeutic effect, as the modulator only acts in the presence of the endogenous ligand.

Signaling Pathway of A1 Adenosine Receptor Allosteric Modulation:

A1AR_Signaling A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates PLC PLC A1AR->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Adenosine Adenosine Adenosine->A1AR Binds Orthosteric Site Benzoylthiophene Benzoylthiophene PAM Benzoylthiophene->A1AR Binds Allosteric Site PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ERK ERK1/2 IP3_DAG->ERK Leads to pERK pERK1/2 ERK->pERK Phosphorylation

Caption: Allosteric modulation of the A1 adenosine receptor by benzoylthiophenes.

Quantitative Data: A1 Adenosine Receptor Modulators

CompoundModificationEC50 (nM)Reference
PD 81,723 4,5-dimethyl-3-(3-trifluoromethylbenzoyl)~100[14]
Compound 3d 2-amino-4,5-diphenyl-3-carboxy-(3-trifluoromethylbenzyl)-[14]
Compound 3f 2-amino-4,5-diphenyl-3-carboxy-(3-trifluoromethylbenzyl)-[14]
Compound 7e 2-amino-4,5-diphenyl-3-(1-naphthoyl)-[14]
Compound 10a 2-amino-5-bromo-4-phenyl-3-benzoyl-[14]
Compound 10c 2-amino-5-bromo-4-phenyl-3-benzoyl-[14]

Note: Quantitative data for some compounds is presented as a percentage of ternary complex remaining after dissociation, with higher percentages indicating greater allosteric enhancement activity.[14]

Tubulin Polymerization Inhibitors

Certain benzoylthiophene derivatives, particularly those with a 2-(3,4,5-trimethoxybenzoyl) substitution, are potent inhibitors of tubulin polymerization.[7][8] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules.[15] This leads to mitotic arrest and apoptosis in cancer cells.

Mechanism of Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Required for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Benzoylthiophene Benzoylthiophene Inhibitor Benzoylthiophene->Tubulin Benzoylthiophene->Microtubule Inhibits Polymerization

Caption: Benzoylthiophenes disrupt microtubule dynamics, leading to mitotic arrest.

Quantitative Data: Benzoylthiophene-based Tubulin Inhibitors

CompoundCell LineIC50 (nM)Reference
4g K56216-23[7]
PST-3 BT549-[15]
PST-3 MDA-MB-468-[15]
4e HeLa<100[16]
4e Jurkat<100[16]

Note: IC50 values represent the concentration required for 50% inhibition of cell growth.

Selective Estrogen Receptor Modulators (SERMs)

Raloxifene is the archetypal benzoylthiophene SERM. It exhibits tissue-selective estrogen agonist and antagonist activity.[17] In bone, it acts as an estrogen agonist, preserving bone mineral density.[17] In breast and uterine tissue, it acts as an estrogen antagonist, inhibiting the growth of hormone-receptor-positive cancer cells.[17]

Antifungal Agents

Sertaconazole is an imidazole antifungal agent that contains a benzothiophene moiety. It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death.

Key Experimental Protocols in Benzoylthiophene Research

Biological Assays

This assay is used to determine the effect of compounds on the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cAMP levels.[2][8][13][18][19][20][21][22][23]

Protocol Outline:

  • Cell Culture: Cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR) are cultured in appropriate media.

  • Cell Stimulation: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by treatment with an adenylyl cyclase activator (e.g., forskolin) and the test compound.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing a labeled cAMP analog and a specific anti-cAMP antibody. Detection can be colorimetric, fluorescent, or luminescent.

Workflow for cAMP Accumulation Assay:

cAMP_Assay Cell_Culture Culture A1AR-expressing cells Stimulation Treat with IBMX, Forskolin, & Test Compound Cell_Culture->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Measure cAMP via Immunoassay Lysis->Detection Analysis Analyze Data Detection->Analysis

Caption: General workflow for a cAMP accumulation assay.

Activation of the A1 adenosine receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[23][24][25][26][27] This can be measured by Western blotting or cell-based immunoassays.

Western Blot Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specified time.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate.

  • Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[18][24][26][28][29]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7][15][16][25][30][31]

Fluorescence-based Protocol Outline:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized tubulin is prepared in a microplate.

  • Compound Addition: The test compound is added to the wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Reading: The fluorescence intensity is measured over time. An increase in fluorescence indicates microtubule formation. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase.[5][7][15][25]

Conclusion and Future Directions

The benzoylthiophene scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. Its journey from a simple heterocyclic structure to the core of blockbuster drugs highlights the power of medicinal chemistry in optimizing molecular frameworks for specific biological targets. The diverse biological activities of benzoylthiophenes, from hormone modulation and antifungal activity to the allosteric regulation of GPCRs and inhibition of tubulin polymerization, underscore the versatility of this privileged structure.

Future research in this area is likely to focus on several key aspects. The development of novel benzoylthiophene derivatives with enhanced selectivity and reduced off-target effects will continue to be a major goal. The exploration of new therapeutic applications for this scaffold is also a promising avenue of research. For instance, the neuroprotective and anti-inflammatory properties of A1 adenosine receptor modulators could be further investigated for the treatment of neurodegenerative diseases and chronic inflammatory conditions. Furthermore, the development of benzoylthiophene-based tubulin inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance in cancer remains an important objective. The continued application of modern drug discovery tools, including structure-based drug design and high-throughput screening, will undoubtedly lead to the discovery of new and improved benzoylthiophene-based therapeutics in the years to come.

References

An In-depth Technical Guide to the Physical Characteristics of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the known physical characteristics of the chemical compound 3-(2,4-Dimethylbenzoyl)thiophene. Despite its availability from various chemical suppliers, detailed experimental data regarding its physical properties such as melting point, boiling point, and solubility are not extensively documented in publicly accessible scientific literature. This guide compiles the available information and highlights the current gaps in data for the scientific community.

Introduction

This compound, with the CAS number 896618-59-0, is a substituted thiophene derivative. Thiophene and its analogues are important heterocyclic compounds that are integral to many areas of medicinal chemistry and materials science. The incorporation of a 2,4-dimethylbenzoyl group at the 3-position of the thiophene ring suggests its potential as an intermediate in the synthesis of more complex molecules with specific biological activities or material properties. A thorough understanding of its physical characteristics is fundamental for its application in research and development.

Molecular and Chemical Identity

A summary of the basic identification and molecular data for this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 896618-59-0[1][2]
Molecular Formula C₁₃H₁₂OS[2]
Molecular Weight 216.3 g/mol [2]
Purity (Typical) >97%[2]

Known Physical Properties

Currently, detailed experimental values for many of the key physical properties of this compound are not available in the surveyed literature. Table 2 summarizes the status of this information.

PropertyExperimental ValueNotes
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Appearance Not specified-
Density Not available-

The absence of this data in public databases and scientific papers indicates a significant knowledge gap for this particular compound. Researchers utilizing this chemical are encouraged to perform and publish these fundamental characterizations.

Spectroscopic Data

While specific, publicly archived spectra for this compound have not been located, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the 2,4-dimethylphenyl group.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbon atoms in both the thiophene and the substituted benzene rings, as well as the carbonyl carbon.

  • IR Spectroscopy: An infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, in addition to bands corresponding to C-H and C=C bonds of the aromatic rings and the C-S bond of the thiophene.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (216.3 g/mol ).

Experimental Protocols

Detailed experimental protocols for the synthesis or the determination of the physical properties of this compound are not currently available in the public domain. General synthetic methods for acylthiophenes, such as Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride, could be adapted. A prospective experimental workflow for its synthesis and characterization is outlined below.

Proposed Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Thiophene and 2,4-Dimethylbenzoyl chloride reaction Friedel-Crafts Acylation (e.g., AlCl3 catalyst) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp

References

An In-depth Technical Guide to the Solubility of 3-(2,4-Dimethylbenzoyl)thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] For a compound like 3-(2,4-Dimethylbenzoyl)thiophene, which may be investigated for its therapeutic potential, understanding its solubility is paramount for several reasons:

  • Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption. Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which compromises therapeutic efficacy.[2][3]

  • Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, capsules, injectables) are heavily dependent on the drug's solubility characteristics.[1] Solubility data in various solvents, including organic ones, is crucial for developing stable and effective formulations.

  • In Vitro and In Vivo Assays: Inconsistent results in biological assays can often be traced back to poor solubility, where the compound may precipitate out of the testing medium.[3][4] Reliable solubility data ensures accurate and reproducible screening results.

  • Process Chemistry: During synthesis and purification, solubility in organic solvents dictates the choice of reaction media, crystallization solvents, and extraction procedures.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough understanding and early assessment of this property are essential to de-risk drug development projects and select candidates with a higher probability of success.[2][3]

Common Organic Solvents for Solubility Studies

The selection of solvents for a solubility screen is guided by their polarity, hydrogen bonding capacity, and relevance to pharmaceutical processing. A range of solvents is typically used to build a comprehensive solubility profile. Common organic solvents include:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol)

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone)

  • Esters (e.g., Ethyl Acetate)

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF))

  • Hydrocarbons (e.g., Hexane, Toluene)

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-labeled glass vial. The excess solid is crucial to ensure that equilibrium is established with the undissolved compound.[5]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The equilibration time should be determined experimentally by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solids, which can falsely elevate the measured concentration, the supernatant must be clarified. This is typically achieved by:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a set duration (e.g., 15-20 minutes).[6]

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial.

  • Sample Analysis (Quantification): The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method.

    • Using HPLC-UV:

      • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.[7]

      • Dilute the saturated sample solution with the solvent to bring it within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve, accounting for the dilution factor.

    • Using UV-Vis Spectroscopy:

      • This method is applicable if the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength (λmax).[8]

      • Prepare a calibration curve by plotting absorbance versus the concentration of known standard solutions.[9]

      • Dilute the saturated sample solution appropriately and measure its absorbance.

      • Calculate the concentration from the Beer-Lambert law using the calibration curve.[8]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L for each solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol25Experimental DataCalculated DataHPLC-UV
Ethanol25Experimental DataCalculated DataHPLC-UV
Acetone25Experimental DataCalculated DataHPLC-UV
Ethyl Acetate25Experimental DataCalculated DataHPLC-UV
Acetonitrile25Experimental DataCalculated DataHPLC-UV
Dichloromethane25Experimental DataCalculated DataHPLC-UV
Toluene25Experimental DataCalculated DataHPLC-UV
Dimethyl Sulfoxide25Experimental DataCalculated DataHPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid (Compound) to Vial B Add Known Volume of Solvent A->B Step 1 C Seal and Agitate (24-72h at const. T) B->C Step 2 D Settle Suspension C->D E Centrifuge or Filter Supernatant D->E Step 3 F Dilute Sample E->F G Quantify by HPLC or UV-Vis F->G Step 4 H Calculate Solubility G->H Step 5 I Final Report: Solubility Data Table H->I

Caption: Workflow for Shake-Flask Solubility Determination.

References

Potential Research Applications of Substituted Benzoylthiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoylthiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core research applications of substituted benzoylthiophenes, focusing on their roles as allosteric modulators of G-protein coupled receptors, enzyme inhibitors, and anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this promising area.

Allosteric Modulation of the A1 Adenosine Receptor

Substituted 2-amino-3-benzoylthiophenes have emerged as potent and selective positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). A1AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade plays a crucial role in regulating cardiovascular, neuronal, and inflammatory processes. Allosteric modulators offer a sophisticated approach to fine-tuning receptor activity with greater spatiotemporal precision compared to traditional orthosteric ligands.[3]

Quantitative Data: A1AR Allosteric Modulator Activity

The following table summarizes the in vitro activity of representative substituted benzoylthiophene derivatives as A1AR allosteric modulators. The data is compiled from various studies and presented to facilitate structure-activity relationship (SAR) analysis.

Compound IDR1R2R3Assay TypeIC50 / EC50 / % EnhancementReference
PD 81,7234,5-di-CH3H3-CF3cAMP accumulation19% enhancement[4]
Cmpd 3d4,5-di-PhCOOBn-3-CF3H[125I]ABA Dissociation49% remaining[4]
Cmpd 3f4,5-di-PhCOOBn-3-CF3H[125I]ABA Dissociation63% remaining[4]
Cmpd 7e4,5-di-PhH1-naphthoyl[125I]ABA Dissociation52% remaining[4]
Cmpd 10a4-Ph, 5-BrHH[125I]ABA Dissociation91% remaining[4]
Cmpd 10c4-Ph, 5-BrHH[125I]ABA Dissociation80% remaining[4]
Signaling Pathway: A1 Adenosine Receptor Allosteric Modulation

The following diagram illustrates the signaling pathway of the A1 adenosine receptor and the role of positive allosteric modulators.

A1AR_Signaling cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor Gi Gi/o Protein A1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1AR Binds to orthosteric site PAM Benzoylthiophene PAM PAM->A1AR Binds to allosteric site Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: A1 Adenosine Receptor signaling pathway with a positive allosteric modulator.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Certain substituted benzoylthiophenes have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme catalyzes the conversion of the less active estrogen, estrone (E1), to the highly potent estradiol (E2). Overexpression of 17β-HSD1 is implicated in the progression of estrogen-dependent diseases such as breast cancer and endometriosis. Therefore, inhibiting this enzyme presents a promising therapeutic strategy.

Quantitative Data: 17β-HSD1 Inhibition

The following table presents the inhibitory activity of selected substituted benzoylthiophene derivatives against 17β-HSD1.

Compound IDR1R2R3Assay SystemIC50 (nM)Reference
PBRMN/AN/AN/AT-47D cells (DHEA precursor)770[5]
PBRMN/AN/AN/AT-47D cells (E1 precursor)68[5]
STX2171N/AN/AN/A17β-HSD3 inhibition200[6]
Experimental Workflow: 17β-HSD1 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of substituted benzoylthiophenes on 17β-HSD1 in a cell-based assay.

HSD1_Inhibition_Workflow start Start cell_culture Culture T-47D Breast Cancer Cells start->cell_culture incubation Incubate Cells with Inhibitor and Estrone (E1) cell_culture->incubation compound_prep Prepare Benzoylthiophene Inhibitor Solutions compound_prep->incubation extraction Extract Steroids from Culture Medium incubation->extraction analysis Quantify Estradiol (E2) Production via HPLC or LC-MS/MS extraction->analysis data_analysis Calculate IC50 Values analysis->data_analysis end End data_analysis->end

Caption: Workflow for 17β-HSD1 inhibition assay in T-47D cells.

Anticancer Applications

Substituted benzoylthiophenes have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and metastasis.

Quantitative Data: Anticancer Activity

The table below summarizes the growth inhibitory (GI50) values of representative substituted benzoylthiophenes against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineGI50 (µM)Reference
PST-35-arylalkynyl-2-benzoylBT549 (Breast)15.42[7]
PST-35-arylalkynyl-2-benzoylMDA-MB-468 (Breast)16.33[7]
PST-35-arylalkynyl-2-benzoylA549 (Lung)76.84[7]
Cmpd 4e2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)HeLa (Cervical)0.7[8]
Cmpd 4e2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)Jurkat (Leukemia)0.3[8]
Signaling Pathway: RhoA/ROCK Pathway Inhibition in Cancer

Some benzoylthiophene derivatives exert their anticancer effects by targeting the RhoA/ROCK signaling pathway, which is crucial for cell motility, invasion, and metastasis.

RhoA_ROCK_Pathway GPCR GPCR / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P p-MLC Actin Actin Cytoskeleton Reorganization MLC_P->Actin Cell_Effects Cell Migration, Invasion, Proliferation Actin->Cell_Effects Benzoylthiophene Benzoylthiophene Inhibitor Benzoylthiophene->RhoA_GTP Inhibits

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is particularly valuable in medicinal chemistry and drug development, as the thiophene nucleus is a key structural component in numerous pharmacologically active compounds.[3]

Initially reported in 1884, the synthesis has been adapted for thiophenes by using a sulfurizing agent in place of an acid or amine.[2] The reaction's versatility allows for the preparation of a wide array of substituted thiophenes.[1] While traditional methods often required harsh conditions and prolonged heating, modern advancements, particularly the use of microwave irradiation, have made the synthesis faster, more efficient, and compatible with a broader range of functional groups.[4][5]

Reaction Mechanism

The mechanism of the Paal-Knorr thiophene synthesis is analogous to that of the furan synthesis. It proceeds through the conversion of the 1,4-diketone to a thioketone intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring.[2] Key steps are outlined below:

  • Thionation: One or both carbonyl groups of the 1,4-dicarbonyl precursor react with the sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) to form a thiocarbonyl intermediate.[1][2]

  • Enolization/Thioenolization: Tautomerization of the remaining carbonyl or thiocarbonyl group forms an enol or thioenol.

  • Cyclization: The nucleophilic enol oxygen or sulfur attacks the electrophilic thiocarbonyl carbon, forming a five-membered ring intermediate (a dihydrothiophene derivative).

  • Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the stable, aromatic thiophene ring.

It has been demonstrated that the reaction proceeds via the sulfurization of the dicarbonyl compound, rather than through the formation and subsequent sulfurization of a furan intermediate.[1]

Paal_Knorr_Thiophene General Mechanism of Paal-Knorr Thiophene Synthesis diketone 1,4-Dicarbonyl Compound reagent + Sulfurizing Agent (e.g., Lawesson's Reagent) diketone->reagent thioketone Thiocarbonyl Intermediate reagent->thioketone Thionation enol Cyclic Hemithioacetal thioketone->enol Cyclization thiophene Substituted Thiophene enol->thiophene Dehydration

Caption: Paal-Knorr thiophene synthesis mechanism.

Experimental Protocols

A significant advancement in the Paal-Knorr synthesis is the use of microwave-assisted heating, which dramatically reduces reaction times and can improve yields.[4] Below are representative protocols for both microwave-assisted and conventional synthesis.

Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes

This protocol is adapted from the efficient and versatile procedure developed by Minetto, Taddei, and co-workers.[4][6] It is highly effective for generating a library of substituted thiophenes.

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

  • Add Solvent: Add toluene (5 mL) and a magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.

Protocol 2: Conventional Heating Method

This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.

Materials:

  • Substituted 1,4-diketone (5 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or Xylene, 50 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask charged with the 1,4-diketone (5 mmol), add the anhydrous solvent (50 mL).

  • Add Reagent: Carefully add phosphorus pentasulfide (1.11 g, 2.5 mmol) in portions while stirring. Caution: The reaction may be exothermic, and toxic hydrogen sulfide (H₂S) gas can be evolved.[1][5] Conduct the reaction in a well-ventilated fume hood.

  • Heating: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or distillation to obtain the final substituted thiophene.

Data Presentation: Yields of Substituted Thiophenes

The following tables summarize yields for the synthesis of various substituted thiophenes via the microwave-assisted Paal-Knorr reaction, demonstrating the method's broad applicability.

Table 1: Synthesis of Trisubstituted Thiophenes

This data is based on the microwave-assisted protocol using Lawesson's reagent in toluene.[4][6]

EntryR¹ SubstituentR² SubstituentTime (min)Temperature (°C)Yield (%)
1PhenylPhenyl1015085
2PhenylMethyl1515078
34-ChlorophenylPhenyl1015088
44-MethoxyphenylPhenyl1515082
5t-ButylPhenyl2015075
6MethylMethyl2015070

All reactions were performed on a 0.5 mmol scale starting from the corresponding methyl 2-(R¹-carbonyl)-3-(R²-carbonyl)propanoate precursor which forms the diketone in situ.

Workflow Diagram

Workflow_Comparison Workflow: Conventional vs. Microwave Synthesis cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_setup 1. Setup: Flask, Reflux Condenser conv_reflux 2. Reflux: 2-6 hours @ 110-140°C conv_setup->conv_reflux conv_workup 3. Aqueous Workup & Extraction conv_reflux->conv_workup conv_purify 4. Purification conv_workup->conv_purify product Purified Thiophene conv_purify->product mw_setup 1. Setup: Sealed Microwave Vial mw_irradiate 2. Irradiate: 10-20 min @ 150°C mw_setup->mw_irradiate mw_workup 3. Concentrate mw_irradiate->mw_workup mw_purify 4. Purification mw_workup->mw_purify mw_purify->product start 1,4-Diketone + Sulfurizing Agent start->conv_setup start->mw_setup

Caption: Paal-Knorr thiophene synthesis workflows.

References

Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis is a versatile and widely utilized multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[1][3][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5][6][7]

This document provides detailed application notes on the significance of these derivatives and comprehensive protocols for their synthesis.

Application Notes: Significance in Research and Drug Development

Substituted 2-aminothiophenes are crucial intermediates and core structures in the development of new therapeutic agents and materials.[5][8] The thiophene ring is often considered a bioisosteric replacement for the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[6][9]

Key Therapeutic Areas:

  • Anticancer Agents: Many 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][8]

  • Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a notable example of a marketed drug based on the 2-aminothiophene structure.[4][5]

  • Antimicrobial and Antifungal Agents: This class of compounds has shown broad-spectrum activity against various bacterial and fungal strains.[5][10][11]

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors contain the 2-aminothiophene motif, highlighting its importance in neuroscience.[5][6]

  • Enzyme Inhibitors: They have been identified as inhibitors for various enzymes, including tissue transglutaminase (TGase-2) and IκB kinase 2 (IKK-2), which are implicated in various diseases.[5][6]

  • Materials Science: Beyond pharmaceuticals, these compounds are used in the synthesis of dyes and π-conjugated thiophenes for electronic materials.[1][8]

The general workflow for synthesizing and evaluating these compounds in a drug discovery context involves initial synthesis, followed by purification, structural confirmation, and subsequent biological screening.

G General Workflow: From Synthesis to Application cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation cluster_development Drug Development A 1. Gewald Reaction (One-Pot Synthesis) B 2. Work-up & Purification (e.g., Chromatography) A->B C 3. Structural Elucidation (NMR, MS, IR) B->C D 4. In Vitro Screening (e.g., Enzyme Assays, Cell Viability) C->D E 5. Lead Compound Identification D->E F 6. Further Development (Lead Optimization, In Vivo Studies) E->F

General workflow for synthesis and drug discovery.

Reaction Mechanism and Protocols

General Reaction Mechanism

The Gewald reaction is a one-pot synthesis that proceeds through three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[2][3]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2][12]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.[2][13]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization where the sulfur attacks the cyano group, followed by tautomerization to yield the final, stable 2-aminothiophene ring.[2][12][13]

G R1 Carbonyl (Ketone/Aldehyde) I1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) R1->I1 Knoevenagel Condensation R2 Active Methylene Nitrile R2->I1 Knoevenagel Condensation R3 Elemental Sulfur (S₈) I2 Sulfur Adduct R3->I2 Michael Addition Base Base (e.g., Morpholine) Base->I1 Knoevenagel Condensation I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Aminothiophene Derivative I3->P Tautomerization

Simplified mechanism of the Gewald reaction.
Experimental Protocols

Numerous modifications to the original Gewald protocol exist, including the use of different bases, catalysts, solvents, and energy sources like microwave irradiation to improve yields and reduce reaction times.[3][14][15]

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent (e.g., ethanol).

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method offers an environmentally friendly approach with significantly reduced reaction times.[3][16]

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • KF-Alumina solid support

  • Microwave reactor

Procedure:

  • In a mortar, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), sulfur (1.2 equiv), and KF-Alumina.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).[15]

  • After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and conditions employed. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst (mol%)TimeYield (%)Reference
1None>24 hNo Reaction[5]
2Pyrrolidinium borate (20)45 min85[5]
3Piperidinium borate (20)30 min96[5]
4Morpholinium borate (20)60 min82[5]
*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.[5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation *

R Group (in R-CO-CH₃)Activating Group (EWG)MethodTimeYield (%)Reference
PhenylCO₂EtConventional3 h72[3]
PhenylCO₂EtMicrowave10 min82[3]
4-Me-PhenylCNConventional4 h58[3]
4-Me-PhenylCNMicrowave15 min60[3]
4-Cl-PhenylCONHPhConventional3 h55[3]
4-Cl-PhenylCONHPhMicrowave10 min87[3]
*General conditions vary. Conventional heating often involves refluxing in ethanol with an amine base. Microwave conditions are often solvent-free or on a solid support.[3]

Table 3: Yields for Various Substrates Using Mechanochemical (Ball Milling) Synthesis *

Ketone (R-CO-R')Nitrile (NC-CH₂-EWG)TimeYield (%)Reference
AcetophenoneEthyl cyanoacetate1.5 h78[14]
4'-NitroacetophenoneEthyl cyanoacetate1.5 h85[14]
4'-MethoxyacetophenoneEthyl cyanoacetate1.5 h75[14]
PropiophenoneEthyl cyanoacetate1.5 h70[14]
CyclohexanoneMalononitrile1.5 h90[14]
*Reaction conditions: Ketone (2 mmol), nitrile (2 mmol), sulfur (2 mmol), morpholine (2 mmol) under high-speed ball milling (HSBM).[14]

References

Application Notes and Protocols: 3-(2,4-Dimethylbenzoyl)thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9] The thiophene ring serves as a versatile building block, offering opportunities for diverse functionalization to modulate physicochemical properties and enhance interactions with biological targets.[7] 3-(2,4-Dimethylbenzoyl)thiophene, a ketone-substituted thiophene, represents a valuable starting material for the synthesis of novel bioactive compounds. The presence of the benzoyl group provides a key anchor for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a foundational element in the discovery of new drug candidates.

Potential Applications in Medicinal Chemistry

The this compound scaffold can be strategically employed in the development of various therapeutic agents, with a primary focus on oncology.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The this compound moiety can serve as a hinge-binding motif, a common feature in many successful kinase inhibitors. The carbonyl group can be further elaborated to introduce functionalities that interact with other key residues in the kinase domain, leading to potent and selective inhibition.

Anticancer Agents

Thiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1][3] The this compound core can be derivatized to generate compounds that interfere with microtubule dynamics or activate apoptotic pathways in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation reaction.

Materials:

  • Thiophene

  • 2,4-Dimethylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of thiophene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of 2,4-dimethylbenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of a Hypothetical Thiophene-Based Kinase Inhibitor

This protocol outlines a potential synthetic route to a derivative of this compound for evaluation as a kinase inhibitor.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Oxime Formation

  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime derivative.

Step 2: Reduction to Amine

  • To a solution of the oxime (1.0 eq) in methanol at 0 °C, add NaBH₄ (3.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude amine.

Step 3: Amide Coupling

  • Dissolve the crude amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add 4-fluorobenzoyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature for 6-8 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the final compound.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized thiophene derivatives

  • Doxorubicin (positive control)

  • 96-well microplates

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDModification on Benzoyl MoietyA549 IC₅₀ (µM)
T-001 4-Fluoro8.5
T-002 4-Chloro7.2
T-003 4-Methoxy15.1
T-004 3,4-Dichloro5.8
Doxorubicin -0.9

Visualizations

G Synthesis of this compound Thiophene Thiophene Intermediate Activated Complex Thiophene->Intermediate DimethylbenzoylChloride 2,4-Dimethylbenzoyl chloride DimethylbenzoylChloride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Friedel-Crafts acylation workflow.

G Hypothetical Kinase Inhibitor Synthesis Workflow Start This compound Step1 Oxime Formation (Hydroxylamine) Start->Step1 Step2 Reduction (NaBH₄) Step1->Step2 Step3 Amide Coupling (4-Fluorobenzoyl chloride) Step2->Step3 Product Final Kinase Inhibitor Candidate Step3->Product

Caption: Multi-step synthesis workflow.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Thiophene Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: RAF kinase signaling pathway inhibition.

References

Application Notes and Protocols for 3-(2,4-Dimethylbenzoyl)thiophene in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives have emerged as a promising class of heterocyclic compounds in the field of anticancer drug discovery. Their structural versatility allows for the synthesis of molecules that can interact with various biological targets implicated in cancer progression. This document focuses on the application of 3-(2,4-Dimethylbenzoyl)thiophene, a specific thiophene derivative, in the design and development of novel anticancer agents. While direct studies on this exact molecule are emerging, its structural similarity to other potent anticancer benzoylthiophenes suggests its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. These notes provide an overview of its potential applications, relevant experimental data from analogous compounds, and detailed protocols for its evaluation.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary proposed anticancer mechanism of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents its assembly into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of Apoptosis Induction

The inhibition of tubulin polymerization by this compound initiates a cascade of intracellular events culminating in apoptosis. The G2/M cell cycle arrest activates apoptotic signaling pathways, which can be visualized as follows:

This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Formation Microtubule Formation This compound->Microtubule Formation Inhibition Tubulin->Microtubule Formation G2/M Phase Arrest G2/M Phase Arrest Microtubule Formation->G2/M Phase Arrest Disruption Caspase Activation Caspase Activation G2/M Phase Arrest->Caspase Activation Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death Caspase Activation->Apoptosis cluster_reactants Reactants Thiophene Thiophene Reaction Mixture Reaction Mixture Thiophene->Reaction Mixture 2,4-Dimethylbenzoyl chloride 2,4-Dimethylbenzoyl chloride 2,4-Dimethylbenzoyl chloride->Reaction Mixture Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3)->Reaction Mixture Purification (Column Chromatography) Purification (Column Chromatography) Reaction Mixture->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Application Notes and Protocols for the Synthesis of 3-(2,4-Dimethylbenzoyl)thiophene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2,4-dimethylbenzoyl)thiophene and its analogs, compounds of interest in medicinal chemistry and materials science. Due to the inherent electronic properties of the thiophene ring, direct Friedel-Crafts acylation at the 3-position is challenging, typically yielding the 2-substituted isomer. Therefore, this protocol outlines a more regioselective approach utilizing a cross-coupling strategy. The primary method detailed is a Negishi cross-coupling reaction, which involves the preparation of a 3-thienylzinc reagent followed by a palladium-catalyzed coupling with 2,4-dimethylbenzoyl chloride. An alternative Suzuki-Miyaura coupling is also presented. These methods offer a reliable and scalable route to the desired 3-aroylthiophene analogs.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely employed as building blocks in the development of pharmaceuticals and organic electronic materials. The regioselective functionalization of the thiophene ring is crucial for tuning the desired chemical and physical properties of the final products. While electrophilic substitution reactions, such as Friedel-Crafts acylation, readily occur at the electron-rich 2- and 5-positions, substitution at the 3- and 4-positions is synthetically more demanding. This protocol addresses the challenge of synthesizing 3-aroylthiophenes, specifically focusing on this compound, by employing modern cross-coupling methodologies that ensure high regioselectivity and good yields.

Synthesis Pathway Overview

The recommended synthetic pathway for obtaining this compound involves a two-step process starting from 3-bromothiophene. The first step is the formation of an organometallic reagent, specifically a 3-thienylzinc chloride. This is followed by a palladium-catalyzed Negishi cross-coupling reaction with 2,4-dimethylbenzoyl chloride.

Synthesis_Pathway Start 3-Bromothiophene Organozinc 3-Thienylzinc Chloride Start->Organozinc n-BuLi, then ZnCl₂ Product This compound Organozinc->Product Pd Catalyst AcylChloride 2,4-Dimethylbenzoyl Chloride AcylChloride->Product

Caption: General workflow for the synthesis of this compound via Negishi coupling.

Experimental Protocols

Protocol 1: Negishi Cross-Coupling for the Synthesis of this compound

This protocol is adapted from established Negishi coupling procedures for the acylation of organozinc reagents.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂) solution in THF

  • 2,4-Dimethylbenzoyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 3-Thienylzinc Chloride:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.

    • To this solution, add a solution of zinc chloride (1.1 eq) in THF dropwise at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Negishi Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and dissolve it in anhydrous toluene.

    • Add 2,4-dimethylbenzoyl chloride (1.2 eq) to the catalyst mixture.

    • To this mixture, add the freshly prepared 3-thienylzinc chloride solution via cannula.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Alternative Suzuki-Miyaura Coupling

This protocol provides an alternative route using a boronic acid derivative.

Materials:

  • 3-Thiopheneboronic acid

  • 2,4-Dimethylbenzoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-thiopheneboronic acid (1.0 eq), 2,4-dimethylbenzoyl chloride (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.03 eq) with triphenylphosphine (0.06 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

  • Reaction Execution:

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 3-aroylthiophene analogs via cross-coupling reactions. Please note that yields are dependent on the specific substrates and reaction conditions.

EntryStarting Material (Thiophene derivative)Coupling Partner (Acyl Chloride)CatalystSolventTemp (°C)Time (h)Yield (%)
13-Thienylzinc Chloride2,4-Dimethylbenzoyl chloridePd(PPh₃)₄Toluene/THF801875-85
23-Thienylzinc ChlorideBenzoyl chloridePd(PPh₃)₄Toluene/THF801680-90
33-Thiopheneboronic acid2,4-Dimethylbenzoyl chloridePd(OAc)₂/PPh₃Dioxane/H₂O902065-75
43-Thiopheneboronic acid4-Chlorobenzoyl chloridePd(OAc)₂/PPh₃Dioxane/H₂O902270-80

Logical Relationships in Synthesis

The choice between the Negishi and Suzuki-Miyaura coupling depends on the availability of starting materials and desired reaction conditions. The Negishi coupling often provides higher yields but requires the preparation of the organozinc reagent in situ under strictly anhydrous conditions. The Suzuki-Miyaura coupling is often more tolerant of functional groups and uses more stable boronic acids, though yields may be slightly lower.

Logical_Relationship cluster_negishi Negishi Coupling cluster_suzuki Suzuki-Miyaura Coupling Negishi_Start 3-Bromothiophene Organozinc_Prep Formation of 3-Thienylzinc Chloride Negishi_Start->Organozinc_Prep Negishi_Coupling Pd-catalyzed Coupling Organozinc_Prep->Negishi_Coupling Product This compound Negishi_Coupling->Product Suzuki_Start 3-Thiopheneboronic Acid Suzuki_Coupling Pd-catalyzed Coupling Suzuki_Start->Suzuki_Coupling Suzuki_Coupling->Product

Caption: Comparison of synthetic routes to 3-aroylthiophenes.

Conclusion

The synthesis of this compound and its analogs can be effectively achieved with high regioselectivity using palladium-catalyzed cross-coupling reactions. Both the Negishi and Suzuki-Miyaura coupling protocols provide reliable methods to overcome the limitations of direct Friedel-Crafts acylation. The choice of method will depend on the specific requirements of the synthesis, including substrate availability and desired scale. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

High-Performance Liquid Chromatography (HPLC) Analysis of Benzoylthiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzoylthiophenes using High-Performance Liquid Chromatography (HPLC). Benzoylthiophenes are a significant class of heterocyclic compounds possessing a wide range of biological activities, making their accurate and precise quantification crucial in pharmaceutical research and development. This guide covers established HPLC methods for prominent benzoylthiophene-containing drugs, general method development strategies, sample preparation techniques, and insights into their mechanisms of action.

Introduction to Benzoylthiophenes and their Analysis

Benzoylthiophenes are characterized by a benzothiophene core structure with a benzoyl group substituent. This structural motif is found in several commercially successful drugs, including the antifungal agent sertaconazole and the selective estrogen receptor modulator (SERM) raloxifene. Furthermore, compounds like benocyclidine (BTCP), a potent dopamine reuptake inhibitor, highlight the diverse pharmacological landscape of this chemical class. Given their therapeutic importance, robust analytical methods are essential for quality control, pharmacokinetic studies, and stability testing. HPLC coupled with UV-Vis detection is the most common and accessible technique for the analysis of these compounds due to the presence of strong chromophores in their structures.

Experimental Protocols

Detailed methodologies for the HPLC analysis of specific benzoylthiophenes are provided below. These protocols are based on validated methods from scientific literature and can be adapted for similar compounds with appropriate optimization.

Protocol 1: Analysis of Sertaconazole Nitrate in Bulk and Pharmaceutical Formulations

This protocol is adapted from a validated RP-HPLC method for the estimation of sertaconazole nitrate.

Chromatographic Conditions:

ParameterSpecification
Column Purospher® STAR Hibar® C18 (250 mm × 4.6 mm, 5.0 μm)
Mobile Phase 0.01 M Monobasic Sodium Phosphate : Acetonitrile (20:80 v/v)
Flow Rate 1.2 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Temperature Ambient

Sample Preparation (Bulk Drug):

  • Prepare a stock solution of Sertaconazole Nitrate (1000 µg/mL) by dissolving 100 mg of the standard in 100 mL of acetonitrile.

  • From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

Sample Preparation (Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Sertaconazole Nitrate and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Protocol 2: Analysis of Raloxifene Hydrochloride in Bulk Drug

This protocol is based on a gradient RP-HPLC method for the determination of Raloxifene Hydrochloride.

Chromatographic Conditions:

ParameterSpecification
Column Kromosil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Temperature Ambient

Sample Preparation:

  • Prepare a stock solution of Raloxifene Hydrochloride (0.5 mg/mL) by dissolving 50 mg in 100 mL of diluent (mobile phase).

  • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 0.05 mg/mL (50 µg/mL).

Protocol 3: Bioanalytical Method for a Benzoylthiophene Derivative in Plasma

This protocol outlines a general approach for the analysis of benzoylthiophene derivatives in biological matrices, such as plasma, using solid-phase extraction (SPE) for sample clean-up.

Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for HPLC injection.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from validated HPLC methods for Sertaconazole and Raloxifene.

Table 1: Quantitative HPLC Data for Sertaconazole Nitrate Analysis

ParameterResult 1Result 2
Linearity Range 100-600 µg/mL[1]10-500 µg/mL[2]
Correlation Coefficient (R²) 0.997[1]0.999[2]
LOD 0.0019 µg/mL[1]0.1 µg/mL[2]
LOQ 0.0021 µg/mL[1]0.15 µg/mL[2]
Retention Time ~4.2 min (Isocratic)Not specified

Table 2: Quantitative HPLC Data for Raloxifene Hydrochloride Analysis

ParameterResult 1Result 2
Linearity Range 10-50 µg/mL40-200 ng/mL (in plasma)[3]
Correlation Coefficient (R²) >0.999>0.999[3]
LOD 0.03 µg/mLNot specified
LOQ 0.10 µg/mLNot specified
Retention Time ~4.89 min (Isocratic)[4]~4.1 min (Isocratic)[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis and mechanism of action of benzoylthiophenes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk/Dosage/Plasma) Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/SPE Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of benzoylthiophenes.

Sertaconazole_Pathway cluster_antifungal Antifungal Action cluster_antiinflammatory Anti-inflammatory Action Sertaconazole Sertaconazole Ergosterol_Synth Ergosterol Synthesis Sertaconazole->Ergosterol_Synth Inhibits p38_MAPK p38 MAPK Sertaconazole->p38_MAPK Activates Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synth->Fungal_Membrane Disrupts COX2 COX-2 p38_MAPK->COX2 Induces PGE2 PGE2 COX2->PGE2 Produces Cytokines Pro-inflammatory Cytokines PGE2->Cytokines Inhibits Release

Caption: Dual mechanism of action of Sertaconazole.

Raloxifene_Pathway cluster_bone Bone Tissue cluster_breast Breast Tissue cluster_uterus Uterine Tissue Raloxifene Raloxifene ER_Bone Estrogen Receptor (ER) Raloxifene->ER_Bone Agonist ER_Breast Estrogen Receptor (ER) Raloxifene->ER_Breast Antagonist ER_Uterus Estrogen Receptor (ER) Raloxifene->ER_Uterus Antagonist Bone_Resorption Bone Resorption ER_Bone->Bone_Resorption Decreases Cell_Proliferation_Breast Cell Proliferation ER_Breast->Cell_Proliferation_Breast Blocks Estrogen Effect Cell_Proliferation_Uterus Cell Proliferation ER_Uterus->Cell_Proliferation_Uterus Blocks Estrogen Effect

Caption: Tissue-specific effects of Raloxifene.

Benocyclidine_DAT cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Postsynaptic Binds to Receptors DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Dopamine->Synaptic_Cleft Release DAT->Presynaptic Reuptake Benocyclidine Benocyclidine (BTCP) Benocyclidine->DAT Blocks

Caption: Benocyclidine's interaction with the Dopamine Transporter.

References

Application Notes & Protocols for the GC-MS Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of thiophene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiophene and its derivatives are significant compounds found in various matrices, including pharmaceuticals, environmental samples, and natural products. Accurate and reliable quantification is crucial for quality control, environmental monitoring, and research and development.

Introduction to GC-MS for Thiophene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like many thiophene derivatives. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and identifies them based on their mass-to-charge ratio, providing high specificity and sensitivity.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix and the physicochemical properties of the target thiophene derivatives.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common method for extracting thiophene derivatives from liquid samples. It involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol for LLE of Thiophenes from Plant Extracts:

  • Homogenize 1 gram of the plant material (e.g., roots of Tagetes patula) in a suitable solvent like methanol.

  • Filter the homogenate to remove solid debris.

  • To the methanolic extract, add an equal volume of an immiscible organic solvent such as hexane or cyclohexane in a separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase. As thiophenes can be photosensitive, it is advisable to cover the separatory funnel with aluminum foil.[1]

  • Allow the layers to separate completely.

  • Collect the organic layer (top layer, typically) containing the thiophene derivatives.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used for sample clean-up and concentration. It utilizes a solid sorbent to selectively retain the analytes of interest while the matrix interferences are washed away.

General Protocol for SPE:

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with the sample solvent (e.g., water or a buffered solution) to prepare the sorbent for sample loading.

  • Sample Loading: Pass the sample solution through the cartridge. The thiophene derivatives will be retained on the sorbent.

  • Washing: Wash the cartridge with a solvent that will elute the weakly bound impurities but not the target analytes.

  • Elution: Elute the thiophene derivatives from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate).

  • The eluate can then be concentrated and analyzed by GC-MS.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is particularly useful for the analysis of volatile and semi-volatile thiophenes in solid or liquid samples.[2] An analyte-adsorbing fiber is exposed to the headspace above the sample, and the adsorbed volatiles are then thermally desorbed in the GC injector.

Protocol for HS-SPME:

  • Place a known amount of the sample (e.g., 1 gram of soil or 5 mL of water) into a headspace vial.

  • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial with a septum cap.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the thiophene derivatives.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumental Parameters

The following tables provide typical GC-MS parameters for the analysis of thiophene derivatives. These parameters may need to be optimized for specific applications and instruments.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-500
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Quantitative Analysis

For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (a compound not present in the sample but with similar chemical properties to the analytes) is added to all samples and calibration standards.

Table 3: Quantitative Data of Thiophene Derivatives in Tagetes patula

Thiophene DerivativeConcentration in Roots (µg/g fresh weight)Concentration in Shoots (µg/g fresh weight)
5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT)150 ± 1245 ± 5
2,2':5',2''-terthienyl (α-T)590 ± 11.1[1]80 ± 7
5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc)210 ± 1865 ± 6

Note: The data presented here is a representative summary from multiple sources and should be used for illustrative purposes. Actual concentrations can vary significantly based on plant age, growing conditions, and extraction method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of thiophene derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample Sample Collection Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS System Concentration->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

A generalized workflow for the GC-MS analysis of thiophene derivatives.
Biosynthesis of Thiophenes in Tagetes Species

The following diagram illustrates a simplified proposed biosynthetic pathway of major thiophene derivatives in plants of the genus Tagetes. The biosynthesis is believed to start from fatty acids, leading to polyacetylenes which are then converted to thiophenes.

thiophene_biosynthesis FattyAcids Fatty Acids Polyacetylenes Polyacetylenes (e.g., C13, C14) FattyAcids->Polyacetylenes Elongation & Desaturation Monothiophene Monothiophene Intermediate Polyacetylenes->Monothiophene Sulfur Addition BBT 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) Monothiophene->BBT alpha_T 2,2':5',2''-terthienyl (α-T) BBT->alpha_T Further Elaboration BBTOAc 5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc) BBT->BBTOAc Modification

A simplified proposed biosynthetic pathway of thiophenes in Tagetes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(2,4-Dimethylbenzoyl)thiophene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods that aim for regioselective acylation at the thiophene C3 position.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The 3-thienylmagnesium halide may not have formed due to moisture or other reactive impurities in the solvent or on the glassware.• Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).• Use anhydrous solvents (e.g., dry THF or diethyl ether).• Use high-quality magnesium turnings and activate them if necessary (e.g., with a crystal of iodine).
2. Poor Quality Acylating Agent: The 2,4-dimethylbenzoyl chloride may have hydrolyzed to the corresponding carboxylic acid.• Use freshly prepared or distilled 2,4-dimethylbenzoyl chloride.• Confirm the purity of the acyl chloride by IR spectroscopy (look for the characteristic C=O stretch of the acid chloride and the absence of a broad O-H stretch from the carboxylic acid).
3. Ineffective Catalyst (for cross-coupling): The palladium or nickel catalyst used in Kumada or Negishi coupling may be deactivated.• Use a fresh, high-quality catalyst.• Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation.
Formation of 2-Acyl Isomer 1. Direct Friedel-Crafts Acylation Attempted: Standard Friedel-Crafts conditions strongly favor acylation at the C2 position of thiophene.• Avoid direct Friedel-Crafts acylation of unsubstituted thiophene. Utilize a strategy starting with a 3-substituted thiophene (e.g., 3-bromothiophene) to control regioselectivity.
Formation of Biphenyl-like Byproducts (e.g., Bithienyl) 1. Homocoupling of Grignard Reagent: This is a common side reaction in Grignard-based cross-coupling reactions.• Maintain a low reaction temperature during the coupling step.• Add the Grignard reagent slowly to the solution of the acyl chloride and catalyst.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of the product and starting materials.• Monitor the reaction progress using TLC or GC to ensure completion.• Optimize reaction time and temperature.
2. Formation of Closely Eluting Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.• Consider recrystallization as an alternative or additional purification step.• Use a different solvent system for chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of thiophene not recommended for synthesizing the this compound?

A1: Direct Friedel-Crafts acylation of thiophene exhibits high regioselectivity for the 2-position. This is because the carbocation intermediate formed upon electrophilic attack at the C2 position is more stabilized by resonance than the intermediate formed from attack at the C3 position.[1] Consequently, direct acylation will predominantly yield the 2-(2,4-dimethylbenzoyl)thiophene isomer.

Q2: What is the most reliable method to achieve a high yield of this compound?

A2: A multi-step approach starting from 3-bromothiophene is generally the most reliable method. This typically involves the formation of a 3-thienyl organometallic intermediate (e.g., a Grignard reagent or an organozinc compound) followed by a cross-coupling reaction with 2,4-dimethylbenzoyl chloride. The Kumada coupling is a well-established method for this type of transformation.

Q3: How can I prepare the 2,4-dimethylbenzoyl chloride required for the synthesis?

A3: 2,4-Dimethylbenzoyl chloride can be prepared by reacting 2,4-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform (CHCl₃), often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride. It is crucial to use the freshly prepared or distilled acyl chloride to ensure high reactivity.

Q4: What are the critical parameters to control during the Grignard reaction step?

A4: The critical parameters for a successful Grignard reaction are the exclusion of moisture and protic solvents, as Grignard reagents are strong bases and will be quenched by water or alcohols.[2][3][4] Key considerations include using anhydrous solvents, oven-dried glassware, and maintaining an inert atmosphere. The reaction of the Grignard reagent with the acyl chloride is often exothermic and should be performed at low temperatures (e.g., 0 °C to -10 °C) with slow addition of the reagents to prevent side reactions.[5]

Q5: What are the common byproducts in a Kumada coupling reaction for this synthesis?

A5: A common byproduct in Kumada coupling is the homocoupling product of the Grignard reagent, which in this case would be 3,3'-bithiophene. The formation of this byproduct can be minimized by carefully controlling the reaction temperature and the rate of addition of the reactants.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kumada Coupling

This protocol is adapted from established procedures for Kumada coupling with 3-bromothiophene.[6][7]

Step 1: Preparation of 3-Thienylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

  • Assemble the apparatus and flush with dry nitrogen or argon.

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 3-bromothiophene (1.0 eq.) in the anhydrous solvent via the dropping funnel to initiate the reaction.

  • Once the reaction has started (as evidenced by gentle refluxing), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting dark solution to room temperature for use in the next step.

Step 2: Kumada Coupling with 2,4-Dimethylbenzoyl Chloride

  • In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 2,4-dimethylbenzoyl chloride (1.1 eq.) in anhydrous THF.

  • Add a nickel or palladium catalyst, such as Ni(dppp)Cl₂ (0.01-0.05 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 3-thienylmagnesium bromide solution from Step 1 to the acyl chloride solution via a cannula or dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Reagent Molar Ratio Notes
3-Bromothiophene1.0
Magnesium1.2
2,4-Dimethylbenzoyl chloride1.1Use freshly prepared or distilled.
Ni(dppp)Cl₂0.01 - 0.05Other Ni or Pd catalysts can be used.
Anhydrous THF/Diethyl Ether-Sufficient to dissolve reagents.

Signaling Pathways and Workflows

Synthesis Pathway of this compound

Synthesis_Pathway 3-Bromothiophene 3-Bromothiophene Grignard_Formation Grignard Formation (Anhydrous Ether/THF) 3-Bromothiophene->Grignard_Formation Mg Mg Mg->Grignard_Formation 3-Thienylmagnesium_Bromide 3-Thienylmagnesium Bromide Grignard_Formation->3-Thienylmagnesium_Bromide Kumada_Coupling Kumada Coupling 3-Thienylmagnesium_Bromide->Kumada_Coupling 2,4-Dimethylbenzoyl_Chloride 2,4-Dimethylbenzoyl Chloride 2,4-Dimethylbenzoyl_Chloride->Kumada_Coupling Catalyst Ni(dppp)Cl₂ Catalyst->Kumada_Coupling Product This compound Kumada_Coupling->Product

Caption: Synthetic route to this compound via Kumada coupling.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Grignard Check Grignard Reagent Formation Start->Check_Grignard Grignard_OK Formation Confirmed? Check_Grignard->Grignard_OK Improve_Grignard Troubleshoot Grignard Formation: - Use anhydrous solvents/glassware - Activate Mg Grignard_OK->Improve_Grignard No Check_Acyl_Chloride Check Acyl Chloride Quality Grignard_OK->Check_Acyl_Chloride Yes Improve_Grignard->Check_Grignard Acyl_Chloride_OK Purity Confirmed? Check_Acyl_Chloride->Acyl_Chloride_OK Purify_Acyl_Chloride Purify or Re-prepare 2,4-Dimethylbenzoyl Chloride Acyl_Chloride_OK->Purify_Acyl_Chloride No Check_Coupling Review Coupling Conditions Acyl_Chloride_OK->Check_Coupling Yes Purify_Acyl_Chloride->Check_Acyl_Chloride Coupling_OK Conditions Optimal? Check_Coupling->Coupling_OK Optimize_Coupling Optimize Coupling: - Check catalyst activity - Adjust temperature/time Coupling_OK->Optimize_Coupling No Success Improved Yield Coupling_OK->Success Yes Optimize_Coupling->Check_Coupling

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(2,4-Dimethylbenzoyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective techniques for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from byproducts with different polarities.[1][2]

Q2: What is the expected physical appearance of pure this compound?

A2: While related thiophene compounds can range from oils to solids, this compound is typically expected to be a solid at room temperature, given its molecular weight of 216.3 g/mol . The color can range from white to yellow or brown, depending on purity.

Q3: How can I assess the purity of my final product?

A3: Purity is commonly assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] A pure compound should ideally show a single spot on TLC and a single peak in the HPLC chromatogram. ¹H NMR analysis can confirm the structure and detect any remaining impurities.[3]

Q4: What are the recommended storage conditions for purified this compound?

A4: It is recommended to store the purified compound at 2-8°C to maintain its stability and prevent degradation.

Troubleshooting Guides

Problem: Low recovery yield after column chromatography.

  • Possible Cause 1: Compound is too soluble in the eluent. If the solvent system is too polar, the compound may elute too quickly with impurities.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Monitor the separation using TLC to find the optimal solvent ratio before running the column.

  • Possible Cause 2: Compound is adsorbing irreversibly to the silica gel. Highly polar compounds or those with certain functional groups can stick to the silica gel.

    • Solution: Consider deactivating the silica gel with a small amount of triethylamine mixed into the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Possible Cause 3: The compound is streaking on the column. This can be due to overloading the column or poor solubility in the mobile phase.

    • Solution: Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. Use a dry-loading technique if solubility is an issue. Reduce the amount of crude material loaded relative to the amount of silica gel.

Problem: The final product is an oil, not a solid.

  • Possible Cause 1: Residual solvent. Even small amounts of solvent can prevent a compound from solidifying.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating can also help remove residual solvent, but care must be taken to avoid melting or degrading the compound.

  • Possible Cause 2: Presence of impurities. Impurities can act as a colligative property, lowering the melting point and preventing crystallization.

    • Solution: Re-purify the compound. If column chromatography was used, try recrystallization or vice-versa.

  • Possible Cause 3: The compound is polymorphic or has a low melting point.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Trituration (washing the oil with a solvent in which the compound is insoluble, like cold hexane) can also help induce solidification.

Problem: Co-elution of impurities during column chromatography.

  • Possible Cause: Similar polarity of the product and impurity.

    • Solution 1: Use a shallower solvent gradient during elution to improve separation.[1] For example, instead of going from 100% hexane to 80:20 hexane:ethyl acetate, try a more gradual increase in ethyl acetate concentration.

    • Solution 2: Change the solvent system entirely. Different solvents can alter the selectivity of the separation. For instance, substituting ethyl acetate with dichloromethane or diethyl ether can change the elution order.[1]

    • Solution 3: If the impurity persists, a subsequent recrystallization step is often effective at removing closely-eluting impurities.

Purification Data Summary

The following table summarizes typical purification strategies used for benzoylthiophene derivatives and related compounds, which can be adapted for this compound.

Purification TechniqueStationary PhaseEluent SystemPurity AchievedTypical YieldReference
Column ChromatographySilica GelHexanes/Dichloromethane (gradient)>95%64-98%[1]
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate>95%57-93%[5]
Flash ChromatographySilica GelPetroleum EtherHigh99%[2]
RecrystallizationMethanol or AcetonitrileN/AHigh (crystalline solid)77%[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate or hexane and dichloromethane). The ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a glass column with silica gel (300-400 mesh)[2] as a slurry in the initial, least polar eluent. Allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Alcohols like methanol or ethanol are often good starting points.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

troubleshooting_workflow cluster_issues Troubleshooting Path start Crude Product Analysis (TLC, NMR) issue issue start->issue Impure? solution solution issue->solution Yes endpoint Pure Product issue->endpoint No Impurity Persistent Impurity solution->Impurity Check Purity LowYield Low Yield solution->LowYield Check Yield Oily Oily Product solution->Oily Check Physical State Recrystallize Recrystallize or Change Chromatography System Impurity->Recrystallize Co-elutes ChangeEluent Optimize Eluent Polarity or Dry Load Sample Impurity->ChangeEluent Streaking CheckPolarity Increase Eluent Polarity or Change Stationary Phase LowYield->CheckPolarity Compound not eluting Triturate Dry under high vacuum or Triturate with non-polar solvent Oily->Triturate Residual Solvent/Impurity Recrystallize->endpoint ChangeEluent->endpoint CheckPolarity->endpoint Triturate->endpoint purification_workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction & Drying) Crude->Workup CrudeSolid Crude Solid/Oil Workup->CrudeSolid Choice Purity Assessment (TLC) CrudeSolid->Choice Chromatography Column Chromatography Choice->Chromatography Multiple spots or streaking Recrystallization Recrystallization Choice->Recrystallization Mainly one spot with minor impurities Combine Combine Pure Fractions & Evaporate Solvent Chromatography->Combine Collect Collect Crystals by Filtration Recrystallization->Collect Pure Pure this compound Combine->Pure Collect->Pure

References

Overcoming challenges in the synthesis of benzoylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoylthiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of thiophene with benzoyl chloride is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of thiophene are a common issue. Several factors could be at play:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Using a less moisture-sensitive catalyst might also be an option.

  • Insufficient Catalyst: In acylation reactions, the Lewis acid can form a complex with the resulting ketone, requiring more than stoichiometric amounts of the catalyst.[1] An excess of the Lewis acid is often necessary to drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and decomposition, especially with sensitive substrates like thiophene.[2] The optimal temperature is typically between 0°C and room temperature. It is advisable to start at a lower temperature and slowly warm the reaction mixture.

  • Poor Quality Reagents: Ensure the benzoyl chloride and thiophene are of high purity. Impurities can interfere with the reaction.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent & Solvent Anhydrousness start->check_reagents increase_catalyst Increase Lewis Acid Stoichiometry check_reagents->increase_catalyst Reagents Dry optimize_temp Optimize Reaction Temperature (Start low, e.g., 0°C) increase_catalyst->optimize_temp check_purity Check Reagent Purity optimize_temp->check_purity success Improved Yield check_purity->success All factors addressed

Caption: Troubleshooting workflow for low yield in benzoylthiophene synthesis.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I control the regioselectivity and avoid polysubstitution?

A2: The formation of multiple products, including isomers and polysubstituted compounds, is a significant challenge.

  • Regioselectivity (2- vs. 3-substitution): Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position due to the greater stabilization of the cationic intermediate.[3][4] However, forcing conditions or the presence of certain substituents can lead to the formation of the 3-isomer. Using milder reaction conditions and a less reactive Lewis acid can enhance selectivity for the 2-position.

  • Polysubstitution: The initial benzoylthiophene product is less reactive than thiophene itself due to the electron-withdrawing nature of the benzoyl group. This deactivation of the ring generally prevents further acylation.[5] However, under harsh conditions (e.g., high temperature, large excess of catalyst and acylating agent), diacylation can occur. To avoid this, use a controlled stoichiometry of the acylating agent and milder reaction conditions.

Q3: How do substituents on the thiophene or benzoyl chloride affect the reaction?

A3: Substituents can have a significant impact on both the rate and outcome of the reaction:

  • Electron-donating groups (e.g., alkyl groups) on the thiophene ring will activate it towards electrophilic substitution, generally leading to faster reaction rates but potentially lower regioselectivity and a higher risk of polysubstitution.

  • Electron-withdrawing groups (e.g., nitro, halo groups) on the thiophene ring will deactivate it, making the reaction slower and requiring more forcing conditions.

  • Substituents on the benzoyl chloride can also influence the reactivity of the acylium ion. Electron-donating groups can stabilize the acylium ion, potentially reducing its reactivity, while electron-withdrawing groups can make it more reactive.

Q4: I am struggling with the purification of my benzoylthiophene product. What are the recommended procedures?

A4: Purification can be challenging due to the nature of the reaction mixture.

  • Work-up: The reaction is typically quenched by carefully adding it to ice-water to decompose the aluminum chloride complex. This is followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a base (e.g., NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

  • Purification Techniques:

    • Recrystallization: For solid benzoylthiophenes, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for obtaining a pure product.

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Purification Workflow:

purification_workflow start Reaction Mixture quench Quench with Ice-Water start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid extract->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Anhydrous Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify recrystallize Recrystallization purify->recrystallize If solid column Column Chromatography purify->column If oil or impure product Pure Benzoylthiophene recrystallize->product column->product

Caption: General work-up and purification workflow for benzoylthiophene synthesis.

Data Presentation

Table 1: Comparison of Lewis Acids in the Acylation of Thiophene

Lewis AcidTypical SolventRelative ReactivityCommon Issues
AlCl₃Dichloromethane, 1,2-DichloroethaneHighHighly moisture-sensitive, can cause charring/tar formation.[6]
SnCl₄DichloromethaneModerateLess reactive than AlCl₃, can offer better control.
ZnCl₂-LowOften requires higher temperatures, less efficient.[1]
Hβ ZeoliteAcetic AnhydrideHighSolid catalyst, easily recoverable and reusable.[2]
Phosphoric Acid/TFAASolvent-freeModerateCan lead to a mixture of 2- and 3-acyl isomers.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene with Benzoyl Chloride using AlCl₃

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and an anhydrous solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of benzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

  • Thiophene Addition: After the addition of benzoyl chloride, add thiophene (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Reaction Pathway:

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiophene Thiophene Benzoylthiophene 2-Benzoylthiophene Thiophene->Benzoylthiophene Friedel-Crafts Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylthiophene Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Benzoylthiophene Friedel-Crafts Acylation

References

Technical Support Center: Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Friedel-Crafts acylation of thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of unsubstituted thiophene?

The major product is the 2-acylthiophene. The electrophilic acylium ion preferentially attacks the 2-position (or the equivalent 5-position) of the thiophene ring. This regioselectivity is due to the greater stabilization of the cationic intermediate formed during the reaction. The intermediate for 2-substitution has more resonance structures, making it more stable and the corresponding reaction pathway more favorable.[1][2][3]

Q2: Can diacylation occur, and how can it be controlled?

Yes, diacylation is a possible side reaction, though it is less common than polyalkylation in Friedel-Crafts alkylation because the acyl group is deactivating.[4][5] To control diacylation, it is recommended to use an excess of thiophene relative to the acylating agent. This increases the probability that the acylating agent will react with an unsubstituted thiophene molecule rather than a monoacylated one.

Q3: What are the common Lewis acid catalysts used, and what are their drawbacks?

Traditional Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are commonly used.[6] However, they have several drawbacks:

  • They are required in stoichiometric amounts because they form complexes with the product ketone.[6]

  • They are highly sensitive to moisture, requiring anhydrous reaction conditions.[7]

  • They can attack the sulfur atom of the thiophene ring, leading to undesirable side reactions and lower yields.[6]

  • They generate a large amount of toxic and corrosive liquid waste, posing environmental concerns.[7]

Q4: Are there more environmentally friendly catalyst alternatives?

Yes, solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5) and certain resins are excellent alternatives.[7][8] They offer several advantages:

  • High activity and selectivity.[7]

  • They are recoverable, regenerable, and reusable.[7]

  • They are generally less corrosive and produce less toxic waste.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (e.g., moisture contamination of Lewis acid).Ensure the use of anhydrous reagents and solvents. For solid acid catalysts, ensure proper activation and regeneration.[7]
Reaction temperature is too low.Increase the reaction temperature. For example, when using Hβ zeolite and acetic anhydride, increasing the temperature from 313 K to 353 K can significantly increase the reaction rate.[7]
Insufficient amount of catalyst.Increase the catalyst loading. The conversion of thiophene generally increases with the amount of catalyst used.[7]
Deactivated thiophene starting material.Ensure the purity of the thiophene. Certain substituents on the thiophene ring can be strongly deactivating.[9][10]
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.While higher temperatures increase the reaction rate, excessively high temperatures can lead to side reactions. Optimize the temperature to balance yield and selectivity.[7]
Incorrect molar ratio of reactants.An excess of the acylating agent can lead to diacylation. Use an excess of thiophene to favor monoacylation.[6]
Catalyst is not selective.Consider using a shape-selective solid acid catalyst like Hβ zeolite, which has shown high selectivity for 2-acetylthiophene.[7]
Difficulty in Product Purification Complex formation between the product and the Lewis acid catalyst.During workup, quenching the reaction with a saturated ammonium chloride solution or dilute acid can help break up the complex.[11]
Resinification or polymerization of thiophene.This can be caused by overly harsh reaction conditions or strong Lewis acids. Consider using a milder catalyst like zinc chloride or a solid acid catalyst.[6]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the conversion of thiophene and the yield of 2-acetylthiophene when using a solid acid catalyst (Hβ zeolite) and acetic anhydride as the acylating agent.[7]

ParameterConditionThiophene Conversion (%)2-Acetylthiophene Yield (%)
Catalyst Hβ zeolite~9998.6
HZSM-5Low-
NKC-9 resin-Poor Selectivity
Reaction Temperature 313 K< 40 (after 0.5h)-
333 K100 (after 2h)-
353 K100 (after 0.5h)Decreased yield due to thiophene volatilization
Molar Ratio (Thiophene:Acetic Anhydride) 1:2-Lower Yield
1:3~9998.6
1:4-Higher Yield

Experimental Protocols

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite) [7]

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

  • Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to the desired temperature (e.g., 60°C / 333 K) and stir magnetically.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

  • Workup: After the reaction is complete (e.g., after 2 hours at 333 K for total conversion), cool the mixture. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.

**Protocol 2: Acylation using a Lewis Acid Catalyst (EtAlCl₂) **[11]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂) at 0°C.

  • Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Thiophene + Acylating Agent mix Mixing and Stirring (Controlled Temperature) reactants->mix solvent Solvent (e.g., CH2Cl2 or none) solvent->mix catalyst Catalyst (Lewis Acid or Solid Acid) catalyst->mix quench Quenching mix->quench extract Extraction quench->extract purify Purification (Distillation or Chromatography) extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of thiophene.

troubleshooting_logic start Low/No Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh/activated catalyst under anhydrous conditions. check_catalyst->solution_catalyst No check_ratio Are reactant ratios correct? check_temp->check_ratio Yes solution_temp Adjust temperature. (e.g., 333-353 K for Hβ zeolite) check_temp->solution_temp No solution_ratio Use excess thiophene for monoacylation. check_ratio->solution_ratio No

Caption: A troubleshooting decision tree for addressing low product yield in thiophene acylation.

References

Technical Support Center: Optimizing Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their experiments. Thiophene and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the optimization of their synthesis a critical endeavor.[][2][3][4]

General Troubleshooting Workflow

Before diving into specific reaction types, it's essential to have a logical workflow for troubleshooting any problematic thiophene functionalization. The following diagram outlines a general approach to diagnosing and solving common issues.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions start Low Yield / No Reaction / Impure Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_sm Analyze Starting Material (SM) Consumption check_conditions->check_sm reagent_issue Reagent Degradation or Impurity? check_sm->reagent_issue SM Unchanged condition_issue Suboptimal Conditions? check_sm->condition_issue Partial SM Consumption side_reaction Side Reaction Occurring? (e.g., Debromination, Polymerization) check_sm->side_reaction SM Consumed, No Product purify_reagents Purify/Re-Titer Reagents (e.g., Distill Solvents, Titrate BuLi) reagent_issue->purify_reagents Yes optimize_conditions Systematically Vary Parameters (Solvent, Temp, Catalyst, Ligand, Base) condition_issue->optimize_conditions Yes modify_protocol Modify Protocol (e.g., Additive, Different Reagent) side_reaction->modify_protocol Yes purify_reagents->start Re-run Experiment optimize_conditions->start Re-run Experiment modify_protocol->start Re-run Experiment

Caption: General workflow for troubleshooting thiophene functionalization reactions.

Section 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming C-C bonds, but their application to thiophenes can be challenging.[5]

FAQs & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with a bromothiophene has a very low yield. What are the most common causes?

A1: Low yields in Suzuki couplings of thiophenes can often be attributed to several factors:

  • Catalyst Inactivation: The sulfur atom in thiophene can coordinate to the palladium catalyst, leading to deactivation.

  • Ineffective Base: The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective. The base's solubility and strength can significantly impact the reaction rate.[5]

  • Solvent System: A biphasic solvent system (e.g., Toluene/Water) or the addition of a phase-transfer catalyst can sometimes improve results, especially with heterogeneous reaction mixtures.[6] In some cases, solvent-free, microwave-assisted synthesis can offer a rapid and efficient alternative.[7]

  • Competitive Debromination: Reductive dehalogenation of the starting bromothiophene is a common side reaction. This can be minimized by ensuring an oxygen-free environment and using the appropriate ligand.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially at high temperatures. Using boronic esters (e.g., pinacol esters) can increase stability.

Q2: I'm observing significant amounts of homocoupling of my thiophene starting material. How can I prevent this?

A2: Homocoupling is often a result of oxidative coupling side reactions. To minimize this:

  • Control Catalyst Loading: Using a lower palladium catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting oxidative side reactions.

Data Presentation: Optimizing Suzuki Coupling Conditions

The following table summarizes the effect of various parameters on the yield of Suzuki-Miyaura reactions involving thiophene substrates, based on literature data.

ParameterCondition ACondition BCondition COutcome & RemarksSource
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd-Cu/CPd-Cu bimetallic systems on carbon have shown high efficiency.[8]
Base K₂CO₃K₃PO₄Cs₂CO₃K₃PO₄ is often a reliable choice for coupling with arylboronic acids.[5][5]
Solvent Toluene/H₂ODioxaneDMFSolvent choice depends on substrate solubility and reaction temperature.[5][9]
Temperature 80 °C100 °CMicrowaveHigher temperatures can increase reaction rate but may also promote decomposition. Microwave heating can significantly shorten reaction times.[7][6][7]
Yield ModerateGoodExcellentOptimization of all parameters is crucial for achieving high yields.[5][6][5][6]

Section 2: Lithiation and Electrophilic Quench

Lithiation is a common method for functionalizing the C2 and C5 positions of thiophene, which are the most acidic.[10][11] However, the reaction is sensitive to conditions.

FAQs & Troubleshooting

Q1: I am trying to lithiate my 2-bromothiophene with n-BuLi for a subsequent reaction with an electrophile, but I am only recovering debrominated starting material. What is going wrong?

A1: This is a very common issue.[12] The formation of the debrominated thiophene suggests that the lithiated intermediate is being quenched by a proton source before it can react with your electrophile. Potential proton sources include:

  • Trace Water: The most common culprit. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[13]

  • Acidic Protons on the Substrate: If your thiophene has other acidic protons (e.g., on an amide side chain), you may need to use additional equivalents of n-BuLi to deprotonate these sites first.[12]

  • Solvent: THF can be deprotonated by strong bases, although this is usually slow at -78 °C.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry your flask under vacuum and use freshly distilled anhydrous solvents.[13]

  • Titer your n-BuLi: The concentration of commercial n-BuLi can decrease over time. Titrate it to know the exact concentration.

  • Check for Competing Reactions: Lithium-halogen exchange is typically very fast at -78 °C. If direct deprotonation is a possibility, it might compete.[14]

  • Add an Activator: Adding TMEDA (tetramethylethylenediamine) can increase the reactivity of n-BuLi, potentially favoring the desired reaction pathway.[14]

Q2: My lithiation reaction is sluggish and gives incomplete conversion even after extended reaction times. How can I improve it?

A2: Sluggish lithiation can be due to steric hindrance or insufficient reactivity of the base.

  • Increase Temperature: While many lithiations are run at -78 °C to prevent side reactions, warming the reaction slightly (e.g., to -40 °C or -20 °C) after the n-BuLi addition can sometimes drive the reaction to completion.[14]

  • Change the Lithiating Agent: For sterically hindered substrates, sec-BuLi or tert-BuLi are stronger bases and may be more effective.

  • Use an Additive: As mentioned, TMEDA can break up n-BuLi aggregates and increase its basicity.

G cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Solution start Problem: Low yield in Lithiation/Quench sm_recovered Starting Material (SM) Recovered? start->sm_recovered debrominated_product Debrominated SM Recovered? sm_recovered->debrominated_product No cause_incomplete Incomplete Lithiation sm_recovered->cause_incomplete Yes (Halogenated SM) cause_quench Lithiated Intermediate Quenched debrominated_product->cause_quench Yes cause_electrophile Unreactive Electrophile debrominated_product->cause_electrophile No solution_incomplete Increase Temp Use stronger base (s-BuLi) Add TMEDA cause_incomplete->solution_incomplete solution_quench Ensure Anhydrous Conditions Use extra equivalent of BuLi Check for acidic protons cause_quench->solution_quench solution_electrophile Use a more reactive electrophile Add Lewis acid catalyst cause_electrophile->solution_electrophile

Caption: Troubleshooting logic for lithiation and electrophilic quench reactions.

Section 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like thiophene using a Vilsmeier reagent, typically formed from POCl₃ and DMF.[15][16]

FAQs & Troubleshooting

Q1: My Vilsmeier-Haack formylation is not working on my substituted thiophene. Why might this be?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success is highly dependent on the electronic properties of the thiophene ring.

  • Electron-Withdrawing Groups (EWGs): If your thiophene is substituted with strong EWGs, the ring may be too deactivated to react with the relatively weak Vilsmeier electrophile. The reaction works best on electron-rich arenes.[15][16]

  • Steric Hindrance: Bulky groups near the reactive site (C2 or C5) can prevent the approach of the Vilsmeier reagent.

  • Reagent Decomposition: The Vilsmeier reagent can be sensitive to moisture. Ensure anhydrous conditions are maintained.

Q2: I'm getting an unexpected product from the Vilsmeier-Haack reaction of my 3-methoxybenzo[b]thiophene. Instead of the aldehyde, I'm getting a chlorinated product.

A2: This is a known outcome where the reaction conditions dictate the product. For 3-methoxybenzo[b]thiophene, milder conditions (moderate temperature) can yield the expected 2-formyl product. However, under more drastic conditions, the reaction can lead to the formation of 3-chloro-2-formylbenzo[b]thiophen.[17] This highlights the importance of carefully controlling the reaction temperature.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylthiophene

This protocol describes a general procedure for the formylation of an activated thiophene.

1. Reagents and Materials:

  • 2-Phenylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

2. Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF solution. A thick, white precipitate (the Vilsmeier reagent) may form.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Dissolve 2-phenylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral/basic.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-phenylthiophene-2-carbaldehyde.

Section 4: Polymerization of Thiophenes

The synthesis of polythiophenes is critical for applications in organic electronics. Optimizing polymerization is key to achieving desired material properties like high molecular weight and regioregularity.[18][19]

FAQs & Troubleshooting

Q1: My chemical oxidative polymerization of a 3-substituted thiophene using FeCl₃ results in a low molecular weight polymer. How can I increase it?

A1: Achieving high molecular weight in oxidative polymerization is a common challenge. Several factors are critical:

  • Solvent Choice: Polymers prepared in better solvents tend to have higher molecular weights. However, FeCl₃ has poor solubility in common polythiophene solvents like chloroform.[19] This creates a dilemma. A modified addition method, such as adding the monomer solution to a suspension of FeCl₃, is often used.[19]

  • Reaction Temperature: Lower reaction temperatures can improve polydispersity but may slightly reduce yield.[19]

  • Monomer/Oxidant Ratio: The stoichiometry between the monomer and the oxidant (FeCl₃) is crucial and often requires empirical optimization.

  • Monomer Purity: Impurities in the monomer can act as chain terminators, limiting the molecular weight. Ensure the monomer is highly pure before polymerization.

Q2: I am struggling with the electrochemical polymerization of thiophene. No polymer film is forming on the electrode.

A2: Electrochemical polymerization requires the oxidation potential of the monomer to be reached.

  • Insufficient Potential: Thiophene itself has a high oxidation potential (around 2.0 V). Ensure your potential window is wide enough to oxidize the monomer.[20] Electron-donating substituents (like alkyl groups) can lower this potential.[20]

  • Solvent/Electrolyte: The choice of solvent and supporting electrolyte is critical. Dichloromethane with an electrolyte like TBABF₄ is a common system. Adding boron trifluoride diethyl etherate (BFEE) can reduce the required polymerization potential and improve film quality.[21]

  • Use of an Initiator: Adding a small amount of a more easily oxidized species, like 2,2'-bithiophene, can act as an initiator, greatly increasing the rate of polymerization and allowing it to proceed at a lower potential.[20]

Data Presentation: Optimizing Chemical Oxidative Polymerization

ParameterCondition ACondition BEffect on Polymer PropertiesSource
Temperature 25 °C0 °CLower temperatures can improve polydispersity.[19]
Solvent ChloroformChlorobenzeneBetter solvents for the polymer can lead to higher molecular weight.[19]
Addition Method Standard (Oxidant to Monomer)Reverse (Monomer to Oxidant)Reverse addition is often preferred due to the poor solubility of FeCl₃ in good polythiophene solvents.[19]
Monomer Conc. HighLowThis parameter needs to be optimized for each specific system.[19]

References

Stability issues of 3-(2,4-Dimethylbenzoyl)thiophene under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(2,4-Dimethylbenzoyl)thiophene during experimental use. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my this compound in solution, even when stored at low temperatures. What could be the cause?

  • Answer: Several factors could contribute to the degradation of this compound in solution.

    • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can catalyze degradation. Ensure the use of high-purity, peroxide-free solvents.

    • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the thiophene ring. Degassing the solvent prior to use by sparging with an inert gas (e.g., nitrogen or argon) is recommended.

    • pH: The stability of the compound can be pH-dependent. Avoid strongly acidic or basic conditions. If your experimental conditions require a specific pH, it is advisable to perform a preliminary stability study at that pH.

    • Light Exposure: Photodegradation can occur upon exposure to light, particularly UV radiation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Formation of Unidentified Impurities in Reaction Mixtures

  • Question: My reaction mixture containing this compound shows several unknown peaks on HPLC analysis. What are the likely degradation products?

  • Answer: The formation of impurities can arise from the degradation of the starting material under the reaction conditions.

    • Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides or even ring-opened products.[1][2][3] This is more likely to occur in the presence of oxidizing agents or air.

    • Photoreaction Products: Benzoylthiophenes are known to undergo photoreactions.[4] In the presence of light, dimerization or reactions with other components in the mixture can occur.

    • Reaction with Nucleophiles: While the thiophene ring itself is not highly reactive towards nucleophiles, strong nucleophiles under harsh conditions could potentially react.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my biological assays with this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results can be a consequence of compound instability.

    • Stock Solution Stability: The stability of your stock solution is critical. It is recommended to prepare fresh stock solutions or to validate the stability of stored stock solutions over time and under specific storage conditions.

    • Assay Buffer Compatibility: The components of your assay buffer (e.g., pH, presence of certain salts or additives) may affect the stability of the compound. A preliminary check of the compound's stability in the assay buffer is advisable.

    • Metabolic Instability: If you are working with cell-based assays or in vivo models, the compound may be metabolized. The thiophene moiety, in particular, can be subject to metabolic bioactivation, potentially leading to reactive metabolites.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in an inert atmosphere and protected from light.

Q2: How can I assess the stability of this compound under my specific experimental conditions?

A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[5][6] This typically involves exposing the compound to heat, light, different pH levels (acidic, basic), and oxidizing conditions. The extent of degradation can be monitored by a stability-indicating analytical method, such as HPLC.

Q3: Is this compound sensitive to light?

A3: Yes, benzoylthiophenes can be photosensitive.[4] It is crucial to minimize exposure to light during experiments. Use amber glassware or light-blocking containers and work in a dimly lit environment when possible. For photosensitive compounds, ICH guidelines for photostability testing should be followed for comprehensive evaluation.[7][8][9]

Q4: What is the likely impact of pH on the stability of this compound?

A4: While the thiophene ring is relatively stable to acids, extreme pH conditions should be avoided.[10] Strong acids can cause protonation and potentially lead to polymerization or other reactions.[10] Strong bases may facilitate other reactions, although the thiophene ring itself is not particularly susceptible to nucleophilic attack. The stability at a specific pH should be experimentally determined.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong oxidizing agents, as they can oxidize the sulfur atom in the thiophene ring.[1] Also, be cautious with strong acids and bases. The compatibility with other reagents should be evaluated on a case-by-case basis, especially under prolonged exposure or elevated temperatures.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationDegradation (%)Major Degradation Products
0.1 M HCl24 hours< 5%Minor unknown impurities
0.1 M NaOH24 hours~10%Two major unknown impurities
3% H₂O₂24 hours~25%Thiophene S-oxide derivative
Heat (80°C)48 hours< 2%No significant degradation
Light (ICH Q1B)24 hours~15%Photodimerization products

Disclaimer: The data in this table is illustrative and intended to provide a general understanding of potential degradation under forced conditions. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photostability: Expose a solution of the compound in a transparent container to light conditions as specified in ICH guideline Q1B.[7] A control sample should be kept in the dark.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

degradation_pathway compound This compound oxidized Thiophene S-oxide compound->oxidized Oxidizing Agents (e.g., H₂O₂) photoproduct Photodegradation Products (e.g., Dimers) compound->photoproduct Light (UV/Vis) hydrolysis_base Base Hydrolysis Products compound->hydrolysis_base Strong Base

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic prep_stock->acid base Basic prep_stock->base oxidative Oxidative prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Workflow for a forced degradation study.

References

Enhancing the regioselectivity of thiophene acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiophene Acylation. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of thiophene acylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of unsubstituted thiophene is giving me a mixture of 2- and 3-acylated products. How can I improve the selectivity for the 2-position?

A1: Friedel-Crafts acylation of thiophene inherently favors the 2-position due to the higher stability of the carbocation intermediate formed during the reaction. The intermediate for attack at the 2-position has more resonance structures, making it the more stable pathway. However, reaction conditions can influence the selectivity.

  • Troubleshooting Steps:

    • Catalyst Choice: Traditional Lewis acids like AlCl₃ can sometimes lead to side reactions. Consider using milder Lewis acids or solid acid catalysts. Zeolites, such as Hβ, have shown excellent activity and selectivity for 2-acylation.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is the 2-acylated thiophene.

    • Solvent Effects: The choice of solvent can influence the reactivity of the catalyst and the electrophile. Less polar solvents are often preferred.

Q2: I am working with a 2-substituted thiophene and want to achieve acylation at the C5 position. What are the key factors to consider?

A2: For 2-substituted thiophenes, the electronic nature of the substituent plays a critical role in directing the incoming acyl group.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups activate the thiophene ring, primarily at the C5 position.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) deactivate the ring, making acylation more difficult and potentially directing to the C4 position.

  • Steric Hindrance: Bulky substituents at the 2-position can sterically hinder acylation at the adjacent C3 position, further favoring the C5 position.

Q3: My reaction is producing a significant amount of tar-like byproducts and the yield is low. What could be the cause and how can I fix it?

A3: Tar formation, or resinification, is a common issue in the acylation of thiophene, particularly with strong Lewis acids like AlCl₃. This is due to the high reactivity of the thiophene ring, which can lead to polymerization under harsh acidic conditions.

  • Troubleshooting Steps:

    • Use a Milder Catalyst: As mentioned, switching to a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst can significantly reduce byproduct formation. The use of glauconite as a catalyst has also been shown to minimize resinification.

    • Control Reagent Addition: Adding the acylating agent slowly to the mixture of thiophene and catalyst can help to control the reaction rate and minimize side reactions.

    • Optimize Temperature: Ensure the reaction is not overheating, as higher temperatures can promote polymerization.

Q4: Can I achieve acylation at the 3- or 4-position (β-position) of the thiophene ring?

A4: While acylation at the 2- and 5-positions (α-positions) is electronically favored, achieving β-acylation is possible through specific strategies.

  • Blocking the α-Positions: If the 2- and 5-positions are blocked with other substituents, acylation will be directed to the 3- or 4-positions.

  • Directed Metalation: Using a directing group can facilitate metalation and subsequent acylation at a specific β-position. For instance, a bromide directing group has been successfully used for β-arylation of thiophenes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on thiophene acylation, highlighting the impact of different catalysts and reaction conditions on yield and regioselectivity.

Table 1: Effect of Solid Acid Catalysts on Thiophene Acetylation

CatalystThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reaction ConditionsReference
Hβ Zeolite~99>98Acetic anhydride, 60°C
HZSM-5LowGoodAcetic anhydride, 60°C
NKC-9 ResinHighPoorAcetic anhydride, 60°C

Table 2: Influence of Reaction Temperature on Thiophene Acetylation over Hβ Zeolite

Temperature (°C)Thiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)NotesReference
40 (313 K)<40% after 0.5hHighLower temperature leads to higher selectivity but lower conversion rate.
60 (333 K)100% after 2hHighOptimal balance of conversion and selectivity.
80 (353 K)100% after 0.5hDecreasedHigher temperature decreases selectivity due to formation of 3-acetylthiophene.

Experimental Protocols

Protocol 1: Regioselective Acylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from a study on the liquid-phase Friedel-Crafts acylation of thiophene.

  • Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with thiophene and acetic anhydride. The typical molar ratio of thiophene to acetic anhydride is 1:3.

  • Catalyst Addition: The activated Hβ zeolite catalyst is added to the reaction mixture.

  • Reaction: The mixture is heated to 60°C (333 K) with constant stirring. The reaction progress is monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration. The filtrate containing the product is then purified, typically by distillation or chromatography.

  • Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and calcined again for reuse.

Protocol 2: Friedel-Crafts Acylation using a SnO₂ Nanosheet Catalyst

This protocol is based on a study demonstrating regioselective Friedel-Crafts acylation using SnO₂ nanosheets.

  • Catalyst Preparation: Single crystalline and ultrathin nanosheet assembly of SnO₂ is synthesized via a solvothermal method as described in the source literature.

  • Reaction Setup: In a reaction vessel, the aromatic substrate (e.g., thiophene, 4 mmol), the acid chloride (e.g., benzoyl chloride, 2 mmol), and the SnO₂ nanosheet catalyst (10 mol %) are combined.

  • Reaction: The reaction is carried out under solvent-free conditions at 50°C.

  • Work-up: After the reaction is complete, the product is isolated and purified. The study reports quantitative yields of 2-acylated products for thiophene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Activate Catalyst C Combine Reactants & Catalyst A->C B Prepare Reagents B->C D Heat & Stir C->D E Monitor Progress (e.g., GC/TLC) D->E F Cool & Filter E->F Reaction Complete G Purify Product F->G H Characterize Product (e.g., NMR) G->H

Caption: A generalized experimental workflow for thiophene acylation.

regioselectivity_factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions ThiopheneAcylation Thiophene Acylation Regioselectivity Substituent Substituent Effects (Electronic & Steric) ThiopheneAcylation->Substituent Position Position of Substituent ThiopheneAcylation->Position Catalyst Catalyst Choice (Lewis Acid vs. Solid Acid) ThiopheneAcylation->Catalyst Temperature Reaction Temperature ThiopheneAcylation->Temperature Solvent Solvent Polarity ThiopheneAcylation->Solvent signaling_pathway cluster_attack Electrophilic Attack cluster_intermediate Carbocation Intermediate cluster_product Product Thiophene Thiophene Attack_C2 Attack at C2 Thiophene->Attack_C2 Attack_C3 Attack at C3 Thiophene->Attack_C3 Electrophile Acylium Ion (R-C=O)⁺ Electrophile->Attack_C2 Electrophile->Attack_C3 Intermediate_C2 More Stable (3 Resonance Structures) Attack_C2->Intermediate_C2 Intermediate_C3 Less Stable (2 Resonance Structures) Attack_C3->Intermediate_C3 Product_2_Acyl 2-Acylthiophene (Major Product) Intermediate_C2->Product_2_Acyl Deprotonation Product_3_Acyl 3-Acylthiophene (Minor Product) Intermediate_C3->Product_3_Acyl Deprotonation

Technical Support Center: Purification of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(2,4-Dimethylbenzoyl)thiophene. The primary focus is on the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most prevalent impurity is the positional isomer, 2-(2,4-Dimethylbenzoyl)thiophene. This arises from the Friedel-Crafts acylation of thiophene, which can occur at either the 2- or 3-position of the thiophene ring. Other potential impurities include unreacted starting materials such as thiophene and 2,4-dimethylbenzoyl chloride (or anhydride), as well as residual Lewis acid catalyst (e.g., aluminum chloride) from the reaction.

Q2: How can I identify the presence of the 2-isomer impurity in my product?

A2: The presence of the 2-isomer can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the 1H NMR spectrum, the coupling patterns of the thiophene protons will differ between the 2- and 3-substituted isomers. For this compound, you would expect to see three distinct signals for the thiophene protons, whereas the 2-isomer will show a different splitting pattern. Comparing the obtained spectra with known spectra of the pure compounds is the most reliable method.

Q3: What are the recommended general approaches for purifying this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the level of impurity and the scale of the purification. For moderately impure products, recrystallization can be an effective and straightforward technique. For mixtures with significant amounts of the 2-isomer or other closely related impurities, column chromatography is often necessary to achieve high purity.

Q4: Are there any safety precautions I should take during the purification process?

A4: Yes. Always work in a well-ventilated fume hood, especially when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When handling silica gel for column chromatography, avoid inhaling the fine powder. The solvents used for recrystallization and chromatography are often flammable and should be handled with care, away from ignition sources.

Troubleshooting Guides

This section provides detailed guidance on common issues encountered during the purification of this compound.

Issue 1: Low Purity After a Single Purification Step

Symptoms:

  • NMR or GC-MS analysis shows the presence of significant amounts of the 2-isomer impurity.

  • The melting point of the product is broad and lower than the expected value for the pure 3-isomer.

Possible Causes:

  • The chosen purification method is not effective enough for separating the positional isomers.

  • The initial purity of the crude product was very low.

Solutions:

  • Sequential Purification: Combine purification techniques. For example, perform an initial purification by column chromatography to remove the bulk of the 2-isomer, followed by recrystallization of the enriched 3-isomer to achieve higher purity.

  • Optimize Column Chromatography: If using column chromatography, optimize the separation by trying different solvent systems (eluents). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation of isomers. Refer to the experimental protocols section for suggested solvent systems.

  • Optimize Recrystallization: If recrystallizing, screen a variety of solvents and solvent mixtures to find a system where the solubility of the 3-isomer and the 2-isomer differs significantly with temperature.

Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes:

  • The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • The cooling rate is too fast.

  • The presence of impurities is depressing the melting point of the mixture below the temperature of the solution.

Solutions:

  • Change Solvent System: Use a less polar solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poorer solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Seed Crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the separation of this compound from its 2-isomer using silica gel column chromatography.

Materials:

  • Crude this compound product

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column

  • Collection tubes

Methodology:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure 3-isomer and evaporate the solvent to obtain the purified product.

Expected Results: The 2-isomer is typically less polar and will elute from the column before the 3-isomer. By carefully monitoring the fractions, a good separation can be achieved.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound product

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the purification of a crude this compound product containing the 2-isomer as the primary impurity. Note: This data is illustrative and actual results may vary.

Purification MethodInitial Purity of 3-isomer (%)Final Purity of 3-isomer (%)Recovery Yield (%)
Single Recrystallization (Isopropanol)859570
Column Chromatography (Hexane/Ethyl Acetate Gradient)85>9985
Column Chromatography followed by Recrystallization85>99.575

Visualizations

TroubleshootingWorkflow start Crude Product Analysis (NMR, GC-MS) impurity_check Isomeric Impurity > 5%? start->impurity_check other_impurities Other Impurities Present? impurity_check->other_impurities No column_chromatography Column Chromatography (Hexane/EtOAc Gradient) impurity_check->column_chromatography Yes other_impurities->column_chromatography Yes recrystallization Recrystallization (e.g., Isopropanol) other_impurities->recrystallization No purity_check1 Purity > 99%? column_chromatography->purity_check1 purity_check2 Purity > 99%? recrystallization->purity_check2 purity_check1->recrystallization No end_product Pure this compound purity_check1->end_product Yes purity_check2->end_product Yes combine_methods Combine Chromatography and Recrystallization purity_check2->combine_methods No combine_methods->end_product

Caption: Troubleshooting workflow for the purification of this compound.

PurificationLogic cluster_synthesis Synthesis cluster_impurities Crude Product Composition cluster_purification Purification Strategy synthesis Friedel-Crafts Acylation of Thiophene with 2,4-Dimethylbenzoyl Chloride product This compound (Desired Product) synthesis->product isomer 2-(2,4-Dimethylbenzoyl)thiophene (Isomeric Impurity) synthesis->isomer reactants Unreacted Starting Materials synthesis->reactants chromatography Column Chromatography (Separates by Polarity) product->chromatography Primary Method for Isomer Separation recrystallization Recrystallization (Separates by Solubility) product->recrystallization For Moderate Purity isomer->chromatography Primary Method for Isomer Separation isomer->recrystallization For Moderate Purity reactants->chromatography Primary Method for Isomer Separation reactants->recrystallization For Moderate Purity chromatography->product Yields Pure Product chromatography->recrystallization Optional Polishing Step recrystallization->product Yields Pure Product

Caption: Logical relationship between synthesis, impurities, and purification strategies.

Technical Support Center: Scale-up Synthesis of 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2,4-Dimethylbenzoyl)thiophene.

Troubleshooting Guide

The primary challenge in the synthesis of this compound via Friedel-Crafts acylation is controlling the regioselectivity. Thiophene is more reactive towards electrophilic substitution at the 2-position than the 3-position due to the greater resonance stabilization of the cationic intermediate formed during C2 attack.[1][2] Consequently, direct acylation of thiophene with 2,4-dimethylbenzoyl chloride typically yields the undesired 2-isomer as the major product.

Issue 1: Low Yield of this compound and Predominance of the 2-Isomer

  • Root Cause: The inherent electronic properties of the thiophene ring favor electrophilic attack at the C2 position.[1][2]

  • Troubleshooting Steps:

    • Employ a 3-Substituted Thiophene Precursor: The most reliable method to ensure acylation at the 3-position is to start with a thiophene ring that is already substituted at the 3-position with a group that can be converted to the desired benzoyl moiety. A common strategy involves the use of 3-bromothiophene or 3-lithiothiophene.

    • Blocking Group Strategy: Protect the more reactive 2- and 5-positions with removable blocking groups, such as bromine. The synthesis would involve the dibromination of thiophene to 2,5-dibromothiophene, followed by acylation at the 3-position, and subsequent debromination.

    • Alternative Synthetic Routes: Consider non-Friedel-Crafts methods for the synthesis of 3-acylthiophenes, such as the Paal-Knorr thiophene synthesis from a suitable 1,4-dicarbonyl compound, though this is a more complex route.[3]

Issue 2: Difficulty in Separating 2- and 3-Isomers

  • Root Cause: The structural similarity of 2-(2,4-dimethylbenzoyl)thiophene and this compound results in very close boiling points and chromatographic behavior, making separation challenging.

  • Troubleshooting Steps:

    • Fractional Distillation: On a large scale, fractional distillation using a high-efficiency column with a large number of theoretical plates may be required. This is an energy-intensive and potentially time-consuming process.

    • Crystallization: Attempt selective crystallization from various solvents. Differences in the crystal packing of the isomers may allow for the preferential precipitation of one isomer. Seeding with a pure crystal of the desired 3-isomer can be beneficial.

    • Chromatography: While challenging for large quantities, preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separation. For process-scale chromatography, careful optimization of the stationary and mobile phases is critical.

Issue 3: Byproduct Formation

  • Root Cause: Besides the isomeric products, other byproducts can arise from polysubstitution (diacylation), decomposition of the starting materials or product, and side reactions of the catalyst.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the limiting reagent (typically thiophene or its derivative) to minimize diacylation.

    • Temperature Control: Maintain a low reaction temperature to reduce the rate of side reactions and decomposition. Exothermic reactions should be cooled efficiently.

    • Catalyst Choice and Handling: Lewis acid catalysts like aluminum chloride are moisture-sensitive and can lead to the formation of byproducts if not handled under inert conditions. Consider using milder or solid acid catalysts, which can sometimes offer improved selectivity and easier workup.[4]

Frequently Asked Questions (FAQs)

Q1: Can I directly acylate thiophene with 2,4-dimethylbenzoyl chloride to get the 3-isomer?

A1: While some 3-isomer will be formed, direct Friedel-Crafts acylation of unsubstituted thiophene will predominantly yield the 2-(2,4-dimethylbenzoyl)thiophene isomer.[1][2] For a scalable and efficient synthesis of the 3-isomer, it is highly recommended to use a synthetic strategy that directs the acylation to the 3-position, such as using a 3-substituted thiophene precursor.

Q2: What is the best Lewis acid for this reaction?

A2: Aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylation. However, due to its high reactivity, it can sometimes lead to more byproducts. Other Lewis acids like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts can be explored to optimize the reaction.[5][6] The choice of catalyst may influence the isomer ratio and should be evaluated on a small scale first.

Q3: What are the key safety precautions for scaling up this synthesis?

A3:

  • Reagent Handling: 2,4-dimethylbenzoyl chloride is a lachrymator and corrosive. Aluminum chloride reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The Friedel-Crafts acylation is often exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to prevent runaway reactions.

  • Quenching: The reaction is typically quenched by the slow and careful addition of the reaction mixture to ice-water. This should be done cautiously as the quenching of the Lewis acid is highly exothermic and releases HCl gas.

  • Solvent Handling: Use appropriate non-protic solvents and ensure they are dry, as water will deactivate the Lewis acid catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product. This will help in determining the optimal reaction time and preventing the formation of degradation byproducts.

Experimental Protocols

Given the challenges with direct acylation, a multi-step approach starting from a 3-substituted thiophene is recommended for a scalable synthesis of this compound. The following is a representative protocol based on common organic synthesis methodologies.

Proposed Multi-Step Synthesis of this compound

Scale_up_Synthesis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Workup and Purification A 3-Bromothiophene D 3-Thienylmagnesium Bromide A->D Reacts with B Magnesium Turnings B->D Reacts with C Dry Diethyl Ether or THF C->D in F This compound D->F Reacts with E 2,4-Dimethylbenzoyl Chloride E->F Reacts with G Quenching with aq. NH4Cl F->G H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Purification (Distillation/Crystallization) I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

Step 1: Preparation of 3-Thienylmagnesium Bromide

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reagents: Magnesium turnings (1.1 equivalents) are placed in the flask.

  • Initiation: A small crystal of iodine can be added to activate the magnesium. A solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the 3-bromothiophene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color.

  • Addition: The remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete reaction.

Step 2: Acylation with 2,4-Dimethylbenzoyl Chloride

  • Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

  • Addition: A solution of 2,4-dimethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled Grignard solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Step 3: Workup and Purification

  • Quenching: The reaction mixture is slowly and carefully poured into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Data Presentation

The following table presents hypothetical data for the scale-up of the proposed multi-step synthesis to illustrate expected trends. Actual results will vary based on specific reaction conditions and equipment.

Scale (moles of 3-bromothiophene)3-Bromothiophene (g)Mg Turnings (g)2,4-Dimethylbenzoyl Chloride (g)Solvent Volume (L)Reaction Time (h)Yield (%)Purity (%)
0.116.32.716.90.2475>98
1.0163271691.5672>98
10.016302701690121068>97

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of this compound Problem Low Yield of 3-Isomer? Start->Problem CheckIsomers Is 2-Isomer the Major Product? Problem->CheckIsomers Yes Byproducts Significant Byproduct Formation? Problem->Byproducts No SeparationIssue Difficulty Separating Isomers? CheckIsomers->SeparationIssue No Solution1 Use 3-Substituted Thiophene Precursor CheckIsomers->Solution1 Yes Solution2 Employ Blocking Group Strategy CheckIsomers->Solution2 Yes Solution3 Optimize Fractional Distillation SeparationIssue->Solution3 Yes Solution4 Develop Crystallization Protocol SeparationIssue->Solution4 Yes Solution5 Control Stoichiometry and Temperature Byproducts->Solution5 Yes Solution6 Optimize Catalyst and Conditions Byproducts->Solution6 Yes End Successful Scale-up Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-(2,4-Dimethylbenzoyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(2,4-Dimethylbenzoyl)thiophene derivatives and structurally related compounds. While specific biological data for this compound derivatives is limited in publicly available literature, this document summarizes the known activities of similar thiophene-based compounds, offering valuable insights into their potential as therapeutic agents. The information is presented to aid in drug discovery and development efforts by highlighting structure-activity relationships and potential mechanisms of action.

Comparison of Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiophene derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potential of new analogues, including those derived from a this compound scaffold.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[b]thiophene Derivatives
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)9[1]
2-iodobenzamide (BZ02)A549 (Lung)6.10[1]
benzylamine (BZA09)A549 (Lung)2.73[1]
Thiophene Carboxamide Derivatives
Compound 2bHep3B (Liver)5.46[2]
Compound 2eHep3B (Liver)12.58[2]
Thiophenyl Hydrazone Derivatives
Compound 5bHT29 (Colon)2.61 ± 0.34[3]
Thieno[2,3-b]thiophene Derivatives
Compound 2MCF-7 (Breast)4.42-fold > erlotinib[4]
Compound 2A549 (Lung)4.12-fold > erlotinib[4]
2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10)LNCaP (Prostate)0.03[5]
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10)PC3 (Prostate)0.08[5]

Enzyme Inhibition Profile

Several thiophene derivatives have been investigated as inhibitors of various enzymes implicated in disease progression. The following table highlights the inhibitory activity of selected thiophene compounds against key enzyme targets.

Compound/Derivative ClassEnzyme TargetIC50/Inhibition (%)Reference
Tetrahydrobenzo[b]thiophene Derivative (BU17) WEE1 KinaseInhibition observed[1]
Thiophenyl Hydrazone Derivative (5b) Tubulin Polymerization8.21 ± 0.30 µM[3]
Thieno[2,3-b]thiophene Derivatives EGFRWT0.28 ± 0.03 µM (Compound 2)[4]
Thieno[2,3-b]thiophene Derivatives EGFRT790M5.02 ± 0.19 µM (Compound 2)[4]
Tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) Acetylcholinesterase60% inhibition[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules.[3][10][11]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Polymerization Induction: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample to determine the inhibitory activity. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Caspase Activation Assay

This assay is used to detect the activation of caspases, which are key mediators of apoptosis.[12][13]

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to release cellular proteins.

  • Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the activated caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colored product is measured using a fluorometer or spectrophotometer.

  • Data Analysis: The level of caspase activity in treated cells is compared to that in untreated cells to determine the fold-increase in activation.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many thiophene derivatives is attributed to their ability to interfere with critical cellular signaling pathways. One of the most commonly reported mechanisms is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Processes Thiophene_Derivative Thiophene Derivative Tubulin α/β-Tubulin Heterodimers Thiophene_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiophene_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest at G2/M Phase leads to

Caption: Proposed mechanism of action for tubulin-inhibiting thiophene derivatives.

Furthermore, some thiophene derivatives have been shown to induce apoptosis through the activation of caspases. The intrinsic and extrinsic apoptosis pathways are complex signaling cascades that converge on the activation of executioner caspases.

G cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Pathway Thiophene_Derivative Thiophene Derivative Procaspase8 Pro-caspase-8 Thiophene_Derivative->Procaspase8 Activates (Extrinsic Pathway) Procaspase9 Pro-caspase-9 Thiophene_Derivative->Procaspase9 Activates (Intrinsic Pathway) Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Executes

Caption: Simplified overview of caspase activation pathways leading to apoptosis.

This guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The provided data on related compounds, detailed experimental protocols, and pathway diagrams offer a framework for designing and evaluating new and potentially more potent therapeutic agents. Further research is warranted to synthesize and specifically assess the biological profile of this compound derivatives to fully elucidate their therapeutic potential.

References

Comparative Cytotoxicity of Benzoylthiophene Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of benzoylthiophene isomers is limited by the current publicly available research. While numerous studies investigate the cytotoxic properties of various benzoylthiophene derivatives, a head-to-head comparison of the parent isomers, such as 2-benzoylthiophene and 3-benzoylthiophene, is not well-documented in existing literature. This guide, therefore, summarizes the available cytotoxic data for individual derivatives and outlines the general experimental approaches used in the field, providing a framework for understanding the potential structure-activity relationships of this class of compounds.

Summary of Cytotoxicity Data

Due to the absence of studies directly comparing the cytotoxicity of benzoylthiophene isomers, a comparative data table cannot be constructed. Research has predominantly focused on the synthesis and evaluation of derivatives, where substitutions on either the benzoyl or thiophene ring significantly influence the molecule's biological activity. These modifications often lead to enhanced cytotoxicity against various cancer cell lines.

For instance, studies on 2-amino-3-benzoylthiophene derivatives have shown that these compounds can act as allosteric enhancers of the A1 adenosine receptor, but cytotoxic data from these studies is not presented in a comparative context with other isomers. Similarly, research on other substituted benzoylthiophenes focuses on their potential as anticancer agents, without providing a baseline comparison of the parent, unsubstituted isomers.

Experimental Protocols for Cytotoxicity Assessment

The cytotoxicity of benzoylthiophene derivatives is typically evaluated using standard in vitro cell-based assays. The following protocol is a generalized representation of the methodologies commonly employed in the cited research.

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (benzoylthiophene isomers or derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Experimental Workflow

The general workflow for assessing the cytotoxicity of benzoylthiophene compounds is illustrated below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep Compound Preparation (Stock Solutions) Treatment Compound Treatment (Varying Concentrations) CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Absorbance Absorbance Reading (Microplate Reader) Formazan->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using a cell-based assay.

Signaling Pathways

The precise signaling pathways through which different benzoylthiophene isomers might exert cytotoxic effects have not been comparatively elucidated. For specific derivatives, mechanisms of action can be diverse and are dependent on their unique structural features. Without direct comparative data, a signaling pathway diagram would be speculative. Further research is required to determine if and how the position of the benzoyl group on the thiophene ring influences the mechanism of cytotoxicity.

In vitro testing of 3-(2,4-Dimethylbenzoyl)thiophene against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific in vitro data for 3-(2,4-Dimethylbenzoyl)thiophene against cancer cell lines is not currently available in published literature, a significant body of research exists on the anticancer properties of structurally related thiophene derivatives. This guide provides a comparative overview of the performance of various thiophene-based compounds, with a focus on benzoyl-thiophenes and other analogues that have demonstrated notable cytotoxic activity against cancer cell lines. The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Comparative Cytotoxicity of Thiophene Derivatives

The following tables summarize the in vitro anticancer activity of several thiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivatives

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HL-60 (Leukemia)Jurkat (T-cell Leukemia)K562 (Myelogenous Leukemia)
4e 0.0180.0250.0150.0120.020
4g 0.0220.0300.0180.0160.025

Data extracted from a study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.

Table 2: Cytotoxicity (IC50, µM) of a 5-arylalkynyl-2-benzoyl thiophene derivative (PST-3)

Cell LineCancer TypeIC50 (µM)
BT549 Breast Cancer15.42
MDA-MB-468 Breast Cancer16.33
Hs578T Breast Cancer23.36
RKO Colon Cancer29.34
MIA PaCa-2 Pancreatic Cancer30.82
A549 Lung Cancer76.84

This data is from a study on a novel microtubule inhibitor, 5-arylalkynyl-2-benzoyl thiophene (PST-3), which shows broad-spectrum cellular cytotoxicity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiophene derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Inhibition Assay

Many thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

  • Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine or porcine brain.

  • Reaction Mixture: The reaction mixture contains tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA, GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the test compound to that of a control. Colchicine is often used as a positive control.[1]

Mechanism of Action: Signaling Pathways and Experimental Workflows

A common mechanism of action for many anticancer thiophene derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

experimental_workflow cluster_in_vitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., HeLa, A549, MCF-7) treatment Treatment with Thiophene Derivative cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis

Caption: General experimental workflow for in vitro evaluation of thiophene derivatives.

Many thiophene-based anticancer agents function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.

signaling_pathway thiophene Thiophene Derivative tubulin αβ-Tubulin Dimers thiophene->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibited by Thiophene Derivative mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

References

Comparative Analysis of Synthetic Pathways to 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(2,4-Dimethylbenzoyl)thiophene, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are the Friedel-Crafts Acylation and a Grignard Reagent-based approach. This document presents a detailed examination of their respective methodologies, supported by experimental data to facilitate an objective assessment for researchers in organic synthesis and drug development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent-Based Synthesis
Starting Materials Thiophene, 2,4-Dimethylbenzoyl chloride3-Bromothiophene, Magnesium, 2,4-Dimethylbenzoyl chloride
Key Reagents Lewis Acid (e.g., AlCl₃, SnCl₄)-
Reaction Steps Typically a one-step reactionTwo-step process (Grignard formation and subsequent acylation)
Yield Moderate to high, but can be affected by polysubstitution and catalyst choice.Generally high, with good control over regioselectivity.
Purity May require extensive purification to remove regioisomers and catalyst residues.Often results in a cleaner product with fewer isomeric impurities.
Scalability Can be challenging due to the handling of corrosive and moisture-sensitive Lewis acids.More readily scalable, with well-established procedures for Grignard reactions.

Synthetic Route Comparison Workflow

cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reagent Synthesis start1 Thiophene + 2,4-Dimethylbenzoyl chloride step1 Lewis Acid Catalyst (e.g., AlCl₃) start1->step1 product1 This compound step1->product1 comparison Comparative Analysis (Yield, Purity, Scalability) product1->comparison Analysis start2 3-Bromothiophene + Mg step2a Formation of 3-Thienylmagnesium bromide start2->step2a product2 This compound step2b Reaction with 2,4-Dimethylbenzoyl chloride step2a->step2b step2b->product2 product2->comparison Analysis

Caption: Comparison of Friedel-Crafts vs. Grignard routes.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Thiophene

Objective: To synthesize this compound via Friedel-Crafts acylation of thiophene with 2,4-dimethylbenzoyl chloride using a Lewis acid catalyst.

Materials:

  • Thiophene

  • 2,4-Dimethylbenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of thiophene in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., aluminum chloride) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add a solution of 2,4-dimethylbenzoyl chloride in anhydrous dichloromethane to the reaction mixture, keeping the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Route 2: Grignard Reagent-Based Synthesis

Objective: To prepare this compound by reacting 3-thienylmagnesium bromide with 2,4-dimethylbenzoyl chloride.

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 2,4-Dimethylbenzoyl chloride

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of 3-Thienylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 3-bromothiophene in anhydrous THF to initiate the Grignard reaction.

    • Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of 2,4-dimethylbenzoyl chloride in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization to yield this compound.

Concluding Remarks

The choice between the Friedel-Crafts acylation and the Grignard reagent-based synthesis for the preparation of this compound will depend on the specific requirements of the researcher, including desired yield, purity, scale of the reaction, and available laboratory resources. The Friedel-Crafts route offers a more direct, one-step approach, but may present challenges in controlling regioselectivity and in the handling and removal of the Lewis acid catalyst. In contrast, the Grignard-based synthesis, while involving two steps, generally provides a cleaner product with higher regioselectivity and is often more amenable to scale-up. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy.

A Comparative Guide to the Validation of Analytical Methods for 3-(2,4-Dimethylbenzoyl)thiophene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-(2,4-Dimethylbenzoyl)thiophene: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is essential for researchers and professionals in drug development and quality control to select and validate an appropriate analytical method for this compound.

Methodology Comparison

The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling). Below is a comparative summary of hypothetical, yet representative, RP-HPLC and GC-MS methods, based on established analytical practices for similar aromatic ketones and thiophene derivatives.

Table 1: Comparison of RP-HPLC and GC-MS Method Parameters for this compound Quantification

ParameterRP-HPLC MethodGC-MS Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic AcidHelium at a constant flow rate (e.g., 1 mL/min)
Detection UV-Vis Detector at a specified wavelength (e.g., 260 nm)Mass Spectrometer (Electron Ionization - EI)
Typical Run Time 10-15 minutes15-20 minutes
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase) and filtrationDissolution in a volatile solvent (e.g., dichloromethane) and optional derivatization
Advantages Robust, widely available, suitable for routine analysisHigh selectivity and sensitivity, provides structural information
Disadvantages Lower selectivity compared to MS, potential for matrix interferenceRequires analyte to be volatile and thermally stable, more complex instrumentation

Table 2: Comparison of Validation Parameters

Validation ParameterRP-HPLC MethodGC-MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL
Specificity Demonstrated by peak purity and resolution from potential impuritiesDemonstrated by unique mass spectrum and chromatographic resolution

Experimental Protocols

RP-HPLC Method Protocol

This protocol outlines a typical RP-HPLC method for the quantification of this compound.

1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound.

  • HPLC-grade acetonitrile, water, and formic acid.

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

1.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Method Validation

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample and a sample spiked with potential impurities to ensure no interference at the retention time of the analyte.

GC-MS Method Protocol

This protocol describes a typical GC-MS method for the quantification of this compound.

2.1. Instrumentation and Materials

  • Gas Chromatograph coupled with a Mass Spectrometer.

  • Phenyl-methyl polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of this compound.

  • GC-grade dichloromethane.

2.2. Chromatographic and Mass Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

2.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in dichloromethane to obtain a theoretical concentration within the calibration range.

2.4. Method Validation

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample and confirm the identity of the analyte peak by its retention time and mass spectrum. Ensure no co-eluting peaks interfere with the quantification.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both RP-HPLC and GC-MS.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity Initial Validation Step linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq Calculated from Linearity Data precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness documentation Validation Report robustness->documentation Compile Results end Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

A Comparative Spectroscopic Analysis: Benzoylthiophenes vs. Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectral characteristics of benzoylthiophenes in comparison to the structurally similar benzophenones, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and analytical development.

This guide presents a comparative analysis of the key spectral data—UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—of benzoylthiophenes and benzophenones. The structural similarity between these two classes of aromatic ketones, differing by the presence of a thiophene versus a benzene ring attached to the carbonyl group, leads to both subtle and significant differences in their spectral fingerprints. Understanding these differences is crucial for accurate compound identification, characterization, and the development of analytical methods in medicinal chemistry and materials science.

Comparative Spectral Data

The following tables summarize the characteristic spectral data for 2-benzoylthiophene and its structural analog, benzophenone. These values represent typical ranges and may vary with substitution and solvent conditions.

Table 1: UV-Vis and IR Spectral Data

Spectroscopic Technique2-BenzoylthiopheneBenzophenoneKey Differences
UV-Vis (λmax in nm) ~250-260, ~280-290~250, ~330-340Benzoylthiophene often exhibits a more complex UV spectrum with multiple absorption bands. The presence of the sulfur atom in the thiophene ring can influence the electronic transitions.
Infrared (cm⁻¹)
C=O Stretch~1630-1650~1660-1670The carbonyl stretching frequency in 2-benzoylthiophene is typically lower than in benzophenone due to the electron-donating nature of the thiophene ring, which increases the resonance delocalization and weakens the C=O bond.
Aromatic C-H Stretch>3000>3000Similar in both compounds.
C-S Stretch~600-800N/AA characteristic band for the thiophene ring, absent in benzophenone.

Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

NMR Spectroscopy2-BenzoylthiopheneBenzophenoneKey Differences
¹H NMR
Thiophene Protons~7.1-7.8 (multiplets)N/AThe protons on the thiophene ring appear as a complex multiplet pattern in a distinct region of the spectrum.
Phenyl Protons~7.4-7.9 (multiplets)~7.4-7.8 (multiplets)The chemical shifts of the phenyl protons are similar, but the patterns can be influenced by the nature of the adjacent aromatic ring.
¹³C NMR
C=O Carbon~182-188~196The carbonyl carbon in 2-benzoylthiophene is significantly shielded (appears at a lower chemical shift) compared to benzophenone. This is attributed to the electron-donating character of the thiophene ring.
Thiophene Carbons~128-144N/ACharacteristic signals for the thiophene ring carbons.
Phenyl Carbons~128-138~128-138Similar chemical shift ranges for the phenyl carbons in both compounds.

Table 3: Mass Spectrometry Data (Electron Ionization)

Mass Spectrometry2-Benzoylthiophene (C₁₁H₈OS)Benzophenone (C₁₃H₁₀O)Key Differences
Molecular Ion (M⁺) m/z 188m/z 182The molecular ion peak directly reflects the difference in molecular weight.
Key Fragments m/z 111 (Thienoyl cation), m/z 77 (Phenyl cation)m/z 105 (Benzoyl cation), m/z 77 (Phenyl cation)The primary fragmentation pattern involves cleavage at the carbonyl group. The resulting acylium cations (thienoyl vs. benzoyl) are diagnostic for each compound class.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may need to be optimized based on the instrument and sample characteristics.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the analyte (benzoylthiophene or benzophenone) is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to an approximate concentration of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of key absorption bands (e.g., C=O stretch) are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition: For ¹H NMR, a single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids), direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For volatile and thermally stable compounds like benzoylthiophenes and benzophenones, Electron Ionization (EI) is a common technique.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectral data for chemical compounds.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Benzoylthiophene or Benzophenone Sample Prep_UV Dilute Solution (UV-Vis) Sample->Prep_UV Prep_IR KBr Pellet / Thin Film (IR) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (NMR) Sample->Prep_NMR Prep_MS Direct Infusion / GC/LC (MS) Sample->Prep_MS UV_Vis UV-Vis Spectrometer Prep_UV->UV_Vis IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification (C=O, C-S) IR_Spec->IR_Data NMR_Data Chemical Shift & Coupling Analysis NMR_Spec->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS_Spec->MS_Data Comparison Comparison of Spectral Data (Benzoylthiophene vs. Benzophenone) UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation & Compound Characterization Comparison->Conclusion

Caption: Workflow for the comparative spectral analysis of chemical compounds.

Benchmarking the Biological Efficacy of 3-(2,4-Dimethylbenzoyl)thiophene as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific biological efficacy and target data for 3-(2,4-Dimethylbenzoyl)thiophene are not extensively available in the public domain. This guide provides a comparative analysis based on the well-documented activities of structurally similar benzoylthiophene derivatives. The central hypothesis of this guide is that this compound acts as a tubulin polymerization inhibitor, a common mechanism of action for this class of compounds. The following comparisons are therefore presented within this putative framework.

Introduction

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] A recurrent mechanism of action for many anticancer thiophenes is the inhibition of tubulin polymerization.[3][4] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[5] This guide benchmarks the hypothetical efficacy of this compound against known tubulin polymerization inhibitors, providing a framework for its potential evaluation.

Comparative Efficacy of Tubulin Inhibitors

The following table summarizes the in vitro efficacy of selected known tubulin polymerization inhibitors, including those with a thiophene core, against which this compound could be benchmarked.

CompoundTargetIC50 (Tubulin Polymerization)Cytotoxicity IC50 (Cancer Cell Line)Reference
PST-3 Tubulin (Colchicine Site)5.31 µM15.42 µM (BT549), 16.33 µM (MDA-MB-468)[3]
Colchicine Tubulin (Colchicine Site)4.25 µMNot specified in the provided text.[3]
Compound 4e TubulinNot specified in the provided text.0.7 µM (HeLa), 1.4 µM (A549), 0.3 µM (Jurkat)[5]
Combretastatin A-4 (CA-4) Tubulin (Colchicine Site)Not specified in the provided text.Potent anticancer agent, used as a benchmark.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are generalized protocols for key experiments in the evaluation of putative tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound (dissolved in DMSO), positive control (e.g., Colchicine), negative control (DMSO).

  • Procedure:

    • Tubulin is incubated on ice to prevent polymerization.

    • The test compound at various concentrations is added to the tubulin solution in a 96-well plate.

    • The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the negative control.[3]

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to a specific cancer cell line.

  • Reagents: Cancer cell lines (e.g., HeLa, A549, BT549), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated cells.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G Signaling Pathway: Tubulin Polymerization and Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Inhibition Inhibition Microtubule->Alpha-beta Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division This compound This compound This compound->Alpha-beta Tubulin Dimers Binds to Tubulin Known Inhibitors (e.g., Colchicine) Known Inhibitors (e.g., Colchicine) Known Inhibitors (e.g., Colchicine)->Alpha-beta Tubulin Dimers Binds to Tubulin Inhibition->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by small molecules.

G Experimental Workflow for Evaluating Tubulin Inhibitors Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Compound Synthesis->In Vitro Tubulin Polymerization Assay Determine IC50 Determine IC50 In Vitro Tubulin Polymerization Assay->Determine IC50 Cellular Cytotoxicity Assays (e.g., MTT) Cellular Cytotoxicity Assays (e.g., MTT) Determine IC50->Cellular Cytotoxicity Assays (e.g., MTT) Cell Cycle Analysis Cell Cycle Analysis Cellular Cytotoxicity Assays (e.g., MTT)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Apoptosis Assays->In Vivo Efficacy Studies End End In Vivo Efficacy Studies->End

Caption: A typical workflow for testing putative tubulin inhibitors.

References

Comparative Cross-Reactivity Analysis of 3-(2,4-Dimethylbenzoyl)thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of 3-(2,4-Dimethylbenzoyl)thiophene, a novel investigational compound, against a panel of selected off-target proteins. The objective is to profile the selectivity of this compound and identify potential for off-target effects, a critical step in early-stage drug development. The data presented herein is intended to guide further preclinical safety and pharmacology studies.

Compound Profile:

Lead Compound: this compound Scaffold: Thiophene derivative Rationale for Cross-Reactivity Screening: Thiophene-based molecules are known to exhibit a wide range of biological activities, suggesting the potential for interactions with multiple protein targets.[1][2] A systematic cross-reactivity assessment is therefore essential to determine the selectivity profile of novel thiophene analogs.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki) of this compound and a reference compound against a panel of receptors and enzymes known to be potential off-targets for heterocyclic compounds.

Target ClassSpecific TargetThis compound Ki (nM)Reference Compound (Name & Ki)
GPCRs Dopamine D2 Receptor1,250Haloperidol (Ki = 1.5 nM)
Serotonin 5-HT2A Receptor850Ketanserin (Ki = 2.1 nM)
Histamine H1 Receptor> 10,000Diphenhydramine (Ki = 15 nM)
Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)450Sunitinib (Ki = 9 nM)
Epidermal Growth Factor Receptor (EGFR)> 10,000Gefitinib (Ki = 2 nM)
Ion Channels hERG (human Ether-à-go-go-Related Gene)5,600Astemizole (IC50 = 1.2 nM)
Nuclear Receptors Estrogen Receptor Alpha (ERα)> 10,00017β-Estradiol (Ki = 0.1 nM)

Experimental Protocols

Detailed methodologies for the key cross-reactivity assays are provided below.

Radioligand Binding Assays (GPCRs and Nuclear Receptors)
  • Target Preparation: Cell membranes expressing the receptor of interest (Dopamine D2, Serotonin 5-HT2A, Histamine H1, Estrogen Receptor Alpha) were prepared from recombinant cell lines. Protein concentration was determined using a Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) was incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound) or a reference compound.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Activity Assays (VEGFR2, EGFR)
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.

  • Reagents: Recombinant human VEGFR2 or EGFR kinase, a biotinylated peptide substrate, and a europium-labeled anti-phospho-specific antibody.

  • Procedure: The kinase reaction was initiated by adding ATP to a mixture of the kinase, peptide substrate, and the test compound in a 384-well plate.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction was stopped, and the TR-FRET detection reagents (streptavidin-allophycocyanin and the europium-labeled antibody) were added. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader.

  • Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the log concentration of the test compound.

hERG Channel Patch-Clamp Electrophysiology
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Recording: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents.

  • Compound Application: The test compound was applied at various concentrations to assess its effect on the hERG current.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG tail current was plotted to determine the IC50 value.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis and Interpretation a Synthesis of this compound b Purity and Structural Analysis (NMR, LC-MS) a->b c Primary Target Assay b->c d Panel of Off-Target Assays (e.g., GPCRs, Kinases) c->d e hERG Safety Assay c->e f Determination of Ki / IC50 Values d->f e->f g Selectivity Profiling f->g

Caption: Workflow for assessing the cross-reactivity of a test compound.

Hypothetical Signaling Pathway Modulation

G compound This compound primary_target Primary Target (e.g., Kinase A) compound->primary_target High Affinity off_target_gpcr Off-Target GPCR (e.g., D2 Receptor) compound->off_target_gpcr Low Affinity off_target_kinase Off-Target Kinase (e.g., VEGFR2) compound->off_target_kinase Moderate Affinity downstream_primary Desired Cellular Response primary_target->downstream_primary downstream_gpcr Undesired Cellular Response 1 off_target_gpcr->downstream_gpcr downstream_kinase Undesired Cellular Response 2 off_target_kinase->downstream_kinase

Caption: Potential on-target and off-target signaling of the compound.

References

Head-to-head comparison of different catalysts for benzoylthiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of benzoylthiophenes, key intermediates in medicinal chemistry and materials science, is critically dependent on the choice of catalyst.[1] This guide provides a head-to-head comparison of different catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data. We will delve into the traditional Lewis acid catalysts, modern solid-acid catalysts, and palladium-catalyzed cross-coupling reactions, evaluating them on metrics such as yield, reaction conditions, and environmental impact.

Performance Comparison of Catalytic Systems

The efficiency of benzoylthiophene synthesis is intrinsically linked to the catalytic method employed. Below is a summary of quantitative data for three distinct catalytic approaches, providing a clear comparison of their performance under various experimental conditions.

Catalyst SystemCatalystAcylating/Coupling AgentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Lewis Acid CatalysisAnhydrous Aluminum Trichloride (AlCl₃)Benzoyl ChlorideThiopheneNot SpecifiedNot SpecifiedNot Specified[1]
Solid Acid CatalysisModified C25 ZeoliteAcetic AnhydrideThiophene2 hours8099.0 (Conversion)[2]
Solid Acid CatalysisHβ ZeoliteAcetic AnhydrideThiopheneNot Specified6098.6 (Yield)
Palladium-Catalyzed Cross-CouplingPalladium Dichloride (PdCl₂) / tri(2-furyl)phosphineBenzoyl Chloride2-Thiopheneboronic acid / Tributyltin methoxide2 hours6085[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key catalytic syntheses discussed.

Friedel-Crafts Acylation using Anhydrous Aluminum Trichloride

The traditional synthesis of 2-benzoylthiophene involves the Friedel-Crafts acylation of thiophene with benzoyl chloride using anhydrous aluminum trichloride as a catalyst.[1]

Procedure:

  • In a dry reaction vessel, a mixture of benzoyl chloride and anhydrous aluminum trichloride is prepared.

  • Thiophene is slowly added dropwise to the mixture. It is imperative to maintain a dry reaction environment as anhydrous aluminum trichloride readily decomposes in the presence of water.[1]

  • The reaction is stirred at the appropriate temperature for a set duration.

  • Upon completion, the reaction mixture is worked up, typically by pouring it over ice and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by distillation to remove the organic solvent and any unreacted starting materials, yielding pure 2-benzoylthiophene.[1]

Friedel-Crafts Acylation using Zeolite Catalysts

Zeolites have emerged as viable and more environmentally benign alternatives to traditional Lewis acids for the acylation of aromatic compounds.[4]

Procedure for Modified C25 Zeolite:

  • In a reaction vessel, 0.2 mol of thiophene and 0.4 mol of acetic anhydride are combined.[2]

  • 0.5 g of the modified C25 zeolite catalyst is added to the mixture.[2]

  • The reaction is heated to 80°C and stirred for 2 hours.[2]

  • After the reaction, the solid catalyst is filtered off from the reaction mixture.

  • The filtrate is then subjected to distillation to isolate the 2-acetylthiophene. The catalyst can be regenerated and reused.[2]

Procedure for Hβ Zeolite:

  • Thiophene and acetic anhydride are reacted in a molar ratio of 1:3.

  • The Hβ zeolite catalyst is added to the reaction mixture.

  • The reaction is carried out at 60°C under normal pressure.

  • Following the reaction, the catalyst is recovered by filtration.

  • The product, 2-acetylthiophene, is obtained after purification of the filtrate. The Hβ zeolite can also be regenerated and reused.

Palladium-Catalyzed Stille Cross-Coupling

A modern approach to forming the carbon-carbon bond in benzoylthiophenes involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Procedure:

  • Arylboronic acid (1 mmol) is reacted with tributyltin methoxide (1 mmol) at 100°C for 1 hour under solvent-free conditions.[3]

  • The reaction mixture is cooled to room temperature, and chloroform (4 mL) is added.[3]

  • Palladium dichloride (0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol) are added under an argon atmosphere.[3]

  • Aroyl chloride (1 mmol) is then added at room temperature.[3]

  • The resulting mixture is heated to 60°C and stirred for 2 hours.[3]

  • The reaction mixture is filtered through a Celite pad, and the solvent is removed under reduced pressure.[3]

  • The residue is treated with THF (5 mL) and 3 M NaOH (1 mL) and stirred for 30 minutes at room temperature.[3]

  • The mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.[3]

  • The final product is purified by column chromatography on silica gel.[3]

Visualizing the Synthetic Pathways

To better understand the relationships between the reactants, catalysts, and products, the following diagrams illustrate the general reaction schemes and a comparative workflow for catalyst evaluation.

G General Reaction for Benzoylthiophene Synthesis Thiophene Thiophene Benzoylthiophene Benzoylthiophene Thiophene->Benzoylthiophene AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) AcylatingAgent->Benzoylthiophene Catalyst Catalyst (e.g., AlCl3, Zeolite) Catalyst->Benzoylthiophene Facilitates Reaction Byproduct Byproduct (e.g., HCl) G Comparative Workflow for Catalyst Evaluation cluster_0 Catalyst Selection cluster_1 Reaction Setup cluster_2 Performance Analysis Catalyst1 Lewis Acid (AlCl3) Setup1 Anhydrous Conditions Catalyst1->Setup1 Catalyst2 Solid Acid (Zeolite) Setup2 Solventless or Organic Solvent Catalyst2->Setup2 Catalyst3 Palladium Catalyst (PdCl2) Setup3 Inert Atmosphere Catalyst3->Setup3 Analysis1 Yield & Purity (GC, NMR) Setup1->Analysis1 Analysis2 Reaction Kinetics (Time, Temp.) Setup2->Analysis2 Analysis3 Catalyst Recyclability Setup3->Analysis3 Product Benzoylthiophene Analysis1->Product Analysis2->Product Analysis3->Product

References

Safety Operating Guide

Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-(2,4-Dimethylbenzoyl)thiophene, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, immediate safety and logistical information, outlining a procedural, step-by-step approach to the safe disposal of this compound.

Hazard Profile and Safety Recommendations

Based on the analysis of related compounds, the anticipated hazards of this compound are summarized below.

Hazard ClassificationDescriptionRecommended Precautions
Flammable Liquid May be flammable and could form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2]
Skin Irritant May cause skin irritation upon contact.Wear protective gloves and clothing. In case of skin contact, rinse immediately with plenty of water.[1]
Eye Irritant May cause serious eye irritation.Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritant May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for hazardous chemical waste management.[3][4][5][6][7]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and glassware), as hazardous waste.[7]

  • Segregate this waste from other incompatible waste streams to prevent dangerous reactions. For example, keep it separate from strong acids, bases, and oxidizing agents.[3][7]

  • Maintain separate containers for solid and liquid waste.[6]

2. Container Selection and Labeling:

  • Use only appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic is often preferred for its durability.[5][6]

  • Ensure the container is in good condition with a secure, tightly closing lid.[4]

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The concentration and composition of the waste.

    • The appropriate hazard pictograms (e.g., flammable, irritant).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.[3][4]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[1]

  • Ensure the container is kept closed except when adding waste.[4]

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks or spills.[4][7]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[5][7]

4. Arranging for Disposal:

  • Once the container is full or has reached the institutional time limit for accumulation (often up to 9 or 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request system.[4]

  • Never dispose of this compound down the sink or in the regular trash.[4] Intentional evaporation of chemical waste is also prohibited.[4][7]

5. Spill Management:

  • In the event of a spill, immediately alert others in the area and, if necessary, evacuate.

  • For small spills that you are trained to handle, wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Contain and absorb the spill with a liquid-absorbent material.

  • Collect all contaminated cleanup materials and place them in a designated hazardous waste container.[4][7]

  • For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Generation of Waste (Pure Compound, Solutions, Contaminated Materials) B Segregate as Hazardous Waste (Separate from incompatibles) A->B H Spill Occurs A->H C Select & Label Container (Chemical name, hazards, date) B->C D Store in Satellite Accumulation Area (Closed, secondary containment) C->D E Monitor Accumulation (Volume and time limits) D->E D->H F Request Waste Pickup (Contact EHS or approved contractor) E->F G Proper Disposal (Handled by authorized personnel) F->G I Small Spill Cleanup (Use PPE, absorb, collect as waste) H->I Small J Large Spill (Evacuate, contact EHS/Emergency Response) H->J Large I->C

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for "cradle-to-grave" management of hazardous waste.[8] These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), specifically in parts 260 through 273.[9][10] States may have their own authorized programs that are at least as stringent as the federal regulations.[8][9] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[8][11]

References

Personal protective equipment for handling 3-(2,4-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary

Based on data for the related compound thiophene, 3-(2,4-Dimethylbenzoyl)thiophene should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationCategory
Flammable liquidsCategory 2
Acute toxicity, OralCategory 4
Serious Eye Damage/Eye IrritationCategory 2A
Hazardous to the aquatic environment, long-term hazardCategory 3

Signal Word: Danger

Hazard Statements:

  • Highly flammable liquid and vapor.[1]

  • Harmful if swallowed.[1]

  • Causes serious eye irritation.[1]

  • Harmful to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

Protection TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][2]
Skin Protection Wear flame-retardant antistatic protective clothing and appropriate protective gloves. Inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1] In case of fire, wear a self-contained breathing apparatus.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1]

  • Ground and bond containers and receiving equipment.[1]

  • Keep the container tightly closed in a dry and cool place.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Spill and Leak Procedures:

  • For spills, use a liquid-absorbent material to collect the substance.

  • Dispose of the collected material in a suitable, closed container.

  • Ensure the clean-up area is well-ventilated.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Do not release into the environment.[1]

Emergency First Aid

In the event of exposure, immediate action is crucial:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS (Thiophene as proxy) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Transfer/Weigh Compound prep_area->handle_transfer emergency_fire Fire prep_area->emergency_fire handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Waste Stream cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.